molecular formula C9H10N2O2 B136598 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 141068-81-7

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B136598
CAS No.: 141068-81-7
M. Wt: 178.19 g/mol
InChI Key: JVYJTIARQJQCKK-UHFFFAOYSA-N
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Description

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-amino-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYJTIARQJQCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377457
Record name 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
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Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141068-81-7
Record name 7-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide on 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. Molecules in this class are noted for their presence in pharmaceuticals and as valuable intermediates in organic synthesis.[1] The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[1][2] This document provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its potential applications in research and development.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 141068-81-7
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Physical Form Solid
InChI Key JVYJTIARQJQCKK-UHFFFAOYSA-N
SMILES CN1C(=O)COC2=CC(N)=CC=C12

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published in peer-reviewed literature, typical characterization would involve the following techniques. Representative spectral features for similar benzoxazinone structures are described.

  • ¹H NMR: Proton NMR is essential for confirming the structure. Expected signals would include resonances for the aromatic protons, the methylene protons of the oxazine ring, the N-methyl group, and the amino group protons.

  • ¹³C NMR: Carbon NMR would show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. For a related compound, 7-chloro-2-methyl-4H-benzo[d][3][4]-oxazine-4-one, aromatic carbons appear between δ 114.40-168.50 ppm, with the carbonyl carbon at the highest value.[5]

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the lactam, and C-O-C stretching of the ether linkage. For a similar benzoxazinone, a C=O stretch is observed around 1662 cm⁻¹.[5]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, which is crucial for confirming its identity.

Synthesis and Reactivity

Benzoxazinones are typically synthesized through cyclization reactions of appropriately substituted precursors.[6] A common strategy involves the reaction of an N-substituted anthranilic acid derivative.[6] For this compound, a plausible synthetic route would start from a nitrated precursor, followed by reduction of the nitro group to an amine.

The following is a representative protocol for the synthesis of a related 7-amino-1,4-benzoxazine derivative, which can be adapted for the target compound. This protocol is based on the reduction of a nitro-intermediate.[7]

Step 1: Hydrogenation of the Nitro Precursor

  • Suspend the 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one precursor in a suitable solvent such as methanol.

  • Add a catalytic amount of 10% palladium on carbon (e.g., 5% w/w).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

G Start 7-Nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one Reagents H₂, 10% Pd/C Methanol Start->Reagents Reduction Product This compound Reagents->Product

Caption: Synthetic pathway for this compound.

Biological and Pharmacological Context

While direct biological studies on this compound are limited, the benzoxazinone scaffold is of significant interest in drug discovery. Derivatives of 1,4-benzoxazine have been investigated for a wide array of therapeutic applications.

  • Anticancer Activity: Many benzoxazinone derivatives have been synthesized and evaluated for their potential as anticancer agents.[2]

  • Antimicrobial and Antifungal Activity: The benzoxazinone core is found in compounds with potent activity against various bacterial and fungal strains.[8][9]

  • Enzyme Inhibition: Benzoxazinones are known to act as inhibitors of serine proteases through acylation of the enzyme's active site.[9]

  • Anticonvulsant Properties: Certain derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to possess anticonvulsant activity in animal models.[10]

Given its structure, this compound serves as a key building block for creating libraries of more complex molecules for biological screening. The amino group at the 7-position is a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

G cluster_scaffold Core Scaffold cluster_derivatives Chemical Derivatization cluster_screening Biological Screening cluster_applications Potential Applications Core 1,4-Benzoxazin-3-one Scaffold Derivatives Library of Derivatives Core->Derivatives Synthesis Screening High-Throughput Screening Derivatives->Screening Testing Anticancer Anticancer Agents Screening->Anticancer Antimicrobial Antimicrobial Agents Screening->Antimicrobial EnzymeInhibitors Enzyme Inhibitors Screening->EnzymeInhibitors

Caption: Drug discovery workflow utilizing the benzoxazinone scaffold.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and potential hazards. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its benzoxazinone core is a well-established pharmacophore, suggesting that derivatives of this compound may exhibit interesting biological activities. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic approach, and the broader context of its potential applications in drug discovery and development. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 141068-81-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazine class. While specific detailed research on this particular molecule is limited in publicly available literature, its structural motifs are present in a wide range of biologically active compounds. This guide provides a comprehensive overview of the available information on its chemical properties, a plausible synthetic approach, and the known biological activities of structurally related benzoxazine derivatives. The significant potential for this compound in medicinal chemistry is highlighted, alongside identified gaps in the current knowledge base that present opportunities for future research.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of approximately 178.19 g/mol .[1] Key identifiers and properties are summarized in the table below.

PropertyValueReference
CAS Number 141068-81-7[1]
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
IUPAC Name This compound
Physical Form Solid[1]
SMILES CN1C(=O)COC2=CC(N)=CC=C21
InChI Key JVYJTIARQJQCKK-UHFFFAOYSA-N[1]

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

  • N-methylation and Cyclization to form the Nitro-Intermediate: Starting from a suitable aminonitrophenol, N-methylation followed by cyclization with an appropriate reagent would yield the 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one intermediate.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to the primary amine, yielding the final product, this compound.

A generalized workflow for this proposed synthesis is depicted below.

G cluster_synthesis Proposed Synthesis Workflow start Starting Material (e.g., 2-Amino-5-nitrophenol) step1 Step 1: N-methylation and Cyclization start->step1 Reagents for methylation and cyclization intermediate Intermediate: 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one step1->intermediate step2 Step 2: Reduction of Nitro Group (e.g., Catalytic Hydrogenation) intermediate->step2 product Final Product: This compound step2->product G cluster_moa Hypothetical Mechanism of Action Investigation Workflow compound This compound phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Proliferation Assays) compound->phenotypic_screening target_identification Target Identification (e.g., Affinity Chromatography, Proteomics) phenotypic_screening->target_identification Identify active assays pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) target_identification->pathway_analysis Identify potential targets validation In Vitro and In Vivo Validation pathway_analysis->validation moa Elucidation of Mechanism of Action validation->moa

References

An In-depth Technical Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of specific experimental data for this exact compound, this guide also incorporates information from closely related analogs within the 2H-1,4-benzoxazin-3(4H)-one chemical class to provide a broader context for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound with a core structure consisting of a benzene ring fused to an oxazine ring. The systematic naming indicates an amino group at the 7th position, a methyl group attached to the nitrogen at the 4th position, and a carbonyl group at the 3rd position of the benzoxazine ring system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 141068-81-7
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
SMILES O=C1N(C)C(C(OC1)=C2)=CC=C2N
InChI Key JVYJTIARQJQCKK-UHFFFAOYSA-N
Physical Form Solid

Synthesis Protocols

One potential synthetic route is the reductive cyclization of a 2-(2-nitrophenoxy)acetamide derivative. This approach offers a versatile and efficient way to construct the benzoxazinone core.

Representative Experimental Protocol: Reductive Cyclization

This protocol is a generalized procedure based on methodologies reported for the synthesis of similar 2H-1,4-benzoxazin-3(4H)-one derivatives.

Step 1: O-alkylation of a substituted 2-nitrophenol

A substituted 2-nitrophenol is reacted with an appropriate halo-N-methylacetamide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction mixture is typically heated to facilitate the nucleophilic substitution.

Step 2: Reductive Cyclization

The resulting nitro-ether intermediate is then subjected to reductive cyclization. This can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of a weak acid like acetic acid, or through catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere. The reduction of the nitro group to an amine is followed by an intramolecular cyclization to form the 2H-1,4-benzoxazin-3(4H)-one ring system.

SynthesisWorkflow Start Substituted 2-Nitrophenol Intermediate Nitro-ether Intermediate Start->Intermediate O-alkylation Reagent1 Halo-N-methylacetamide Base (e.g., K2CO3) Reagent1->Intermediate Product This compound Intermediate->Product Reductive Cyclization Reagent2 Reducing Agent (e.g., Fe/AcOH or H2, Pd/C) Reagent2->Product

Generalized synthetic workflow for 2H-1,4-benzoxazin-3(4H)-ones.

Spectroscopic and Crystallographic Data

Specific NMR, mass spectrometry, or crystallographic data for this compound are not available in the public domain. However, data from analogous compounds can provide an indication of the expected spectral characteristics.

Table 2: Representative Spectroscopic and Crystallographic Data for Analogous Benzoxazinone Derivatives

Compound1H NMR (ppm)13C NMR (ppm)Mass Spec (m/z)Crystal SystemRef
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one Aromatic protons and aliphatic protons of the phenethyl group observed.Signals corresponding to the benzoxazinone core and the phenethyl substituent.M+ calculated: 287.73Orthorhombic[1]
Derivatives of 1,4-benzoxazin-3-one containing an acylhydrazone moiety Signals for the benzoxazinone ring protons, methylene protons (~4.7-5.1 ppm), and acylhydrazone protons (~8.1-8.2 ppm).Carbonyl signals around 165.0 and 168.0 ppm; imine carbon between 142.8 and 145.1 ppm.[M+Na]⁺ observed.Not reported[2]

Biological Activity and Potential Applications

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. Various derivatives have been reported to exhibit a wide range of pharmacological activities.

Table 3: Reported Biological Activities of 2H-1,4-benzoxazin-3(4H)-one Derivatives

Biological ActivityDescriptionReference
Antifungal Some derivatives have shown inhibitory activity against various fungal strains.[3]
Anticonvulsant Certain 7-substituted benzoxazinones have demonstrated anticonvulsant properties in animal models.[4][5]
Anticancer Derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against tyrosine kinases.[6]
Platelet Aggregation Inhibition Novel synthesized 2H-benzo[b][7][8]oxazin-3(4H)-ones have been shown to inhibit ADP-induced platelet aggregation.[9]
Antimycobacterial Certain 1,4-benzoxazin-2-one derivatives have shown potent activity against Mycobacterium tuberculosis.[10]

Given the diverse biological activities of its analogs, this compound represents a molecule of interest for further investigation in drug discovery and development. The presence of the amino group at the 7-position provides a handle for further chemical modification to explore structure-activity relationships.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. As some analogs have been shown to inhibit tyrosine kinases, it is plausible that this class of compounds could interfere with signaling pathways regulated by these enzymes, which are crucial in cell growth, differentiation, and apoptosis. However, this remains a hypothesis that requires experimental validation.

LogicalRelationship cluster_0 Drug Discovery & Development Target Molecule This compound Chemical Class 2H-1,4-benzoxazin-3(4H)-ones Target Molecule->Chemical Class is a member of Biological Screening Biological Activity Screening Chemical Class->Biological Screening undergoes SAR Studies Structure-Activity Relationship (SAR) Studies Biological Screening->SAR Studies informs Lead Optimization Lead Compound Optimization SAR Studies->Lead Optimization guides

Logical relationship in the drug discovery context.

Conclusion

This compound is a member of a biologically significant class of heterocyclic compounds. While specific experimental data for this molecule is scarce, the established synthetic routes and diverse pharmacological activities of its analogs make it a compelling target for further research. This guide provides a foundational understanding for scientists and researchers interested in exploring the potential of this and related compounds in various fields, particularly in drug development. Further experimental work is necessary to fully characterize its physicochemical properties, biological activity, and mechanism of action.

References

Spectroscopic Data of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its immediate precursor, 7-amino-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for the N-methylated title compound, spectroscopic information for the closely related unmethylated analogue is presented as a primary reference. This document is intended to support research and development activities by providing key analytical data and methodologies.

Chemical Structures

CompoundStructure
This compound NH2ONCH3O
7-amino-2H-1,4-benzoxazin-3(4H)-one NH2ONHO

Spectroscopic Data

The following tables summarize the available spectroscopic data for 7-amino-2H-1,4-benzoxazin-3(4H)-one. This data is sourced from publicly available information and is intended to serve as a reference for the N-methylated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 7-amino-2H-1,4-benzoxazin-3(4H)-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.535br s1HNH (amide)
6.563d, J=8.19 Hz1HAr-H
6.176dd, J=2.25, 4.69 Hz1HAr-H
6.141d, J=2.44 Hz1HAr-H
4.869s2HNH₂
4.410s2HO-CH₂-C=O

Table 2: ¹³C NMR Data for 7-amino-2H-1,4-benzoxazin-3(4H)-one

Chemical Shift (δ) ppmAssignment
164.389C=O
145.4287Ar-C
144.5502Ar-C
116.8982Ar-C
116.5779Ar-C
108.1369Ar-CH
102.2081Ar-CH
66.9496O-CH₂
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 7-amino-2H-1,4-benzoxazin-3(4H)-one

m/zInterpretation
164M+
Infrared (IR) Spectroscopy

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data presented. The specific parameters used to acquire the data in the tables were not explicitly available in the public domain and the cited patent US5091528 does not contain detailed experimental spectroscopic conditions.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 300 MHz or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions detected.

Synthesis Workflow

The synthesis of this compound typically involves the N-methylation of 7-amino-2H-1,4-benzoxazin-3(4H)-one. A generalized workflow for the synthesis of the unmethylated precursor is depicted below.

SynthesisWorkflow 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Intermediate_1 2-(Chloroacetamido) -5-nitrophenol 2-Amino-5-nitrophenol->Intermediate_1 Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_1 7-Nitro-2H-1,4-benzoxazin-3(4H)-one 7-Nitro-2H-1,4- benzoxazin-3(4H)-one Intermediate_1->7-Nitro-2H-1,4-benzoxazin-3(4H)-one Intramolecular Williamson Ether Synthesis Base Base Base->7-Nitro-2H-1,4-benzoxazin-3(4H)-one 7-Amino-2H-1,4-benzoxazin-3(4H)-one 7-Amino-2H-1,4- benzoxazin-3(4H)-one 7-Nitro-2H-1,4-benzoxazin-3(4H)-one->7-Amino-2H-1,4-benzoxazin-3(4H)-one Nitro Group Reduction Reduction Reduction Reduction->7-Amino-2H-1,4-benzoxazin-3(4H)-one

Caption: Generalized synthesis of the precursor.

The subsequent N-methylation step to yield the title compound would proceed as follows:

MethylationWorkflow 7-Amino-2H-1,4-benzoxazin-3(4H)-one 7-Amino-2H-1,4- benzoxazin-3(4H)-one This compound 7-amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one 7-Amino-2H-1,4-benzoxazin-3(4H)-one->this compound N-Methylation Methylating_agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_agent->this compound Base Base Base->this compound

The Solubility Profile of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, industry-standard experimental protocols for researchers to determine the solubility of this compound in their own laboratories. Understanding the solubility of a compound is a critical first step in drug discovery and development, influencing everything from in vitro assay design to in vivo formulation.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The table below is provided as a template for researchers to populate with their own experimental findings.

SolventTemperature (°C)pHSolubility (µg/mL)Solubility (µM)Method
Water257.4Data not availableData not available
PBS (Phosphate-Buffered Saline)257.4Data not availableData not available
DMSO (Dimethyl Sulfoxide)25N/AData not availableData not available
DMF (Dimethylformamide)25N/AData not availableData not available
Ethanol25N/AData not availableData not available
Acetonitrile25N/AData not availableData not available
Simulated Gastric Fluid (SGF)37~1.2Data not availableData not available
Simulated Intestinal Fluid (SIF)37~6.8Data not availableData not available

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a compound in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is used for rapid assessment of compound solubility and is particularly useful in the early stages of drug discovery. It measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the appropriate aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should ideally be kept below 1% to minimize its effect on solubility.

  • Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).

  • Detection and Quantification: The amount of soluble compound is determined. Common detection methods include:

    • Nephelometry: Measures the light scattering caused by precipitated particles.

    • Direct UV/Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its absorbance.

    • LC-MS/MS: Provides a highly sensitive and specific quantification of the compound in the supernatant after separation from any precipitate.[1]

  • Data Analysis: A calibration curve is generated using known concentrations of the compound to quantify the solubility in the test samples.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard" for solubility measurement. It is often used in later stages of drug development to obtain more precise solubility data.

Protocol:

  • Sample Preparation: An excess amount of the solid, crystalline form of this compound is added to a vial containing the solvent of interest (e.g., water, buffer).

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) for an extended period, typically 24 to 72 hours, at a constant temperature to ensure that equilibrium is reached between the dissolved and undissolved compound.[2][3]

  • Separation of Solid: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific experimental conditions.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a test compound.

G cluster_prep Preparation cluster_assays Solubility Assays cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_results Data Analysis & Reporting Compound Test Compound (this compound) DMSO_Stock Prepare DMSO Stock Solution Add_Solid Add Excess Solid to Solvent Solvents Selection of Solvents (e.g., Water, PBS, DMSO) Dilution Dilute into Aqueous Buffer DMSO_Stock->Dilution Incubate_K Short Incubation (1-2h) Dilution->Incubate_K Analyze_K Analyze Supernatant (Nephelometry, UV, LC-MS) Incubate_K->Analyze_K Quantification Quantify Concentration vs. Standard Curve Analyze_K->Quantification Equilibrate Long Incubation (24-72h) Add_Solid->Equilibrate Separate Filter/Centrifuge Equilibrate->Separate Analyze_T Analyze Supernatant (HPLC-UV, LC-MS) Separate->Analyze_T Analyze_T->Quantification Report Report Solubility (µg/mL or µM) Quantification->Report

Caption: General workflow for solubility determination.

Signaling Pathways

Currently, there is no specific information available in the public domain that definitively links this compound to a particular signaling pathway. Benzoxazinone derivatives as a class have been investigated for a wide range of biological activities, suggesting potential interactions with various cellular targets and pathways.[4] However, without specific experimental evidence for the compound , any depiction of a signaling pathway would be speculative. Researchers are encouraged to perform target identification and mechanism of action studies to elucidate its biological function.

References

"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" is limited. This guide summarizes the existing data and highlights areas where information is not currently available in the public domain. The compound is available from chemical suppliers for early discovery research, but comprehensive analytical data has not been published.

Core Compound Properties

Basic identifying information for this compound has been compiled from various chemical suppliers.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
CAS Number 141068-81-7
Physical Form Solid
InChI 1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3
SMILES CN1C(=O)COC2=C1C=C(N)C=C2

Note: Quantitative experimental data such as melting point, boiling point, solubility, and pKa for this specific compound are not available in the cited literature.

Synthesis and Characterization

A detailed, verified experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, a general approach can be inferred from the synthesis of related benzoxazinone structures.

A potential synthetic route could involve the N-methylation of 7-amino-2H-1,4-benzoxazin-3(4H)-one or the cyclization of an appropriately substituted N-methyl-2-aminophenol derivative. A documented synthesis for the unmethylated analog, 7-amino-2H-1,4-benzoxazin-3(4H)-one, proceeds via the reduction of a nitro precursor.[1]

Hypothetical Synthetic Workflow:

G Hypothetical Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product N-methyl-2-amino-5-nitrophenol N-methyl-2-amino-5-nitrophenol Acylation Acylation N-methyl-2-amino-5-nitrophenol->Acylation Reacts with Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Acylation Intramolecular Cyclization Intramolecular Cyclization Acylation->Intramolecular Cyclization Followed by 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one Intramolecular Cyclization->7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one Forms Reduction of Nitro Group Reduction of Nitro Group This compound This compound Reduction of Nitro Group->this compound Yields 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one->Reduction of Nitro Group Reduced via

Caption: A possible synthetic pathway for this compound.

Note on Characterization: Spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization would be essential to confirm the identity and purity of the synthesized compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in any signaling pathways of this compound.

The broader class of 1,4-benzoxazine derivatives has been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticonvulsant: Certain 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties.[2][3]

  • Antifungal: Various derivatives of 1,4-benzoxazin-3-one have been investigated for their in vitro antifungal activities against several plant pathogenic fungi.[4]

  • General Pharmacological Profile: The benzoxazine scaffold is recognized for its potential in developing compounds with antimicrobial, antimycobacterial, anti-diabetic, and antidepressant effects.[5][6][7]

Logical Relationship for General Benzoxazinone Drug Discovery:

G General Workflow for Benzoxazinone Bioactivity Screening Compound_Synthesis Synthesis of Benzoxazinone Library In_Vitro_Screening In Vitro Biological Assays (e.g., antifungal, enzyme inhibition) Compound_Synthesis->In_Vitro_Screening Hit_Identification Identification of Active Compounds ('Hits') In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Testing->Preclinical_Candidate

Caption: A generalized workflow for the discovery of bioactive benzoxazinone derivatives.

Future Research Directions

The lack of comprehensive data on this compound presents several opportunities for future research:

  • Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, followed by full characterization using modern analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR, and elemental analysis).

  • Physicochemical Properties: Experimental determination of key physical and chemical properties, including melting point, solubility in various solvents, and pKa.

  • Biological Screening: A broad-based biological screening of the compound against various cell lines (e.g., cancer cell lines) and microbial strains to identify potential therapeutic applications.

  • Mechanism of Action Studies: If any significant biological activity is identified, further studies to elucidate the mechanism of action, including target identification and pathway analysis, would be warranted.

References

The Untapped Potential of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Overview of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a comprehensive search of peer-reviewed literature and patent databases has revealed no specific published biological activity data for the compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one . This technical guide, therefore, focuses on the well-documented and diverse biological activities of the broader 2H-1,4-benzoxazin-3(4H)-one scaffold. The information presented herein is intended to provide a foundational understanding of the potential therapeutic applications of this class of compounds and to guide future research into the specific properties of this compound.

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, suggesting that this compound could hold untapped therapeutic potential.

Potential Biological Activities of the 1,4-Benzoxazin-3(4H)-one Scaffold

While specific data for the 7-amino-4-methyl derivative is unavailable, extensive research on analogous compounds has demonstrated a range of biological activities. These findings provide a strong rationale for the investigation of the title compound.

Biological ActivityDescription of Activity for 1,4-Benzoxazin-3(4H)-one Derivatives
Anticonvulsant A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their anticonvulsant properties. The most potent compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, exhibited an ED50 value of 31.7 mg/kg in the maximal electroshock (MES) test.[3]
Antimicrobial Various derivatives of 2H-benzo[b][1][4]oxazin-3(4H)-one have been synthesized and tested against bacterial strains such as E. coli, S. aureus, and B. subtilis. Some compounds showed significant antimicrobial potency.[2]
Antifungal 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been evaluated for their in vitro antifungal activities against several plant pathogenic fungi, with some compounds showing moderate to good activity.[5][6]
Anticancer Novel 1,2,3-triazole-2H-benzo[b][1][4]oxazin-3(4H)-ones have been designed and screened for their anticancer activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines, with some derivatives exhibiting good cytotoxic effects.[2]
Neuroprotective Certain 2-benzylidene-2H-1,4-benzoxazin-3-(4H)-one derivatives have been identified as having potent neuroprotective activity in tissue culture models of neurodegeneration, suggesting a therapeutic approach for conditions like Alzheimer's, Parkinson's, and Huntington's diseases.[7]
Anti-inflammatory Benzoxazinone derivatives have been noted for their potential as anti-inflammatory agents.[2]
Antioxidant Some synthesized 1,4-benzoxazine derivatives have demonstrated antioxidant properties in in vitro assays.[2]

Experimental Protocols for Analogous Compounds

Detailed experimental methodologies are crucial for the advancement of research in this area. Below are representative protocols for the synthesis and biological evaluation of 1,4-benzoxazin-3(4H)-one derivatives, adapted from the literature.

General Synthetic Procedure for 7-substituted-2H-1,4-benzoxazin-3(4H)-ones

A common synthetic route to the 1,4-benzoxazin-3(4H)-one core involves the reaction of a substituted 2-aminophenol with an appropriate reagent to form the oxazinone ring. For instance, the synthesis of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones starts from 2-amino-5-nitrophenol.[3] The synthesis of the title compound, this compound, would likely follow a multi-step pathway involving the cyclization to form the benzoxazinone ring, followed by functional group manipulations to introduce the amino and methyl groups at the desired positions.

Anticonvulsant Activity Evaluation (Maximal Electroshock Test)

The maximal electroshock (MES) test is a widely used primary screening method for anticonvulsant drugs.

  • Animal Model: Male Kunming mice (18-22 g) are typically used.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.).

  • MES Induction: Thirty minutes after compound administration, a 50 mA electrical stimulus is delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is taken as the endpoint, indicating anticonvulsant activity.

  • Dose-Response: The median effective dose (ED50) is calculated from the dose-response data.[3]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be assessed using standard methods such as the broth microdilution method.

  • Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

  • Culture Medium: Mueller-Hinton broth is commonly used for bacterial growth.

  • Assay Procedure: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate. A standardized inoculum of the bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Endpoint: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Experimental Workflows

Given the reported neuroprotective effects of some 1,4-benzoxazin-3(4H)-one derivatives, a hypothetical signaling pathway that could be investigated for this compound is presented below. This is a speculative model based on common neuroprotective mechanisms and should be experimentally validated.

G cluster_0 Cellular Stress cluster_1 Potential Intervention Point cluster_2 Downstream Signaling cluster_3 Cellular Outcomes Oxidative_Stress Oxidative Stress Benzoxazinone 7-amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one Oxidative_Stress->Benzoxazinone Excitotoxicity Excitotoxicity Excitotoxicity->Benzoxazinone MAPK_Pathway MAPK Pathway Modulation Benzoxazinone->MAPK_Pathway Inhibition? PI3K_Akt_Pathway PI3K/Akt Pathway Activation Benzoxazinone->PI3K_Akt_Pathway Activation? Nrf2_Activation Nrf2 Activation Benzoxazinone->Nrf2_Activation Upregulation? Reduced_Apoptosis Reduced Apoptosis MAPK_Pathway->Reduced_Apoptosis PI3K_Akt_Pathway->Reduced_Apoptosis Increased_Antioxidant_Defense Increased Antioxidant Defense Nrf2_Activation->Increased_Antioxidant_Defense Neuronal_Survival Neuronal Survival Reduced_Apoptosis->Neuronal_Survival Increased_Antioxidant_Defense->Neuronal_Survival

Caption: Hypothetical neuroprotective signaling pathway for 1,4-benzoxazin-3(4H)-ones.

To systematically explore the biological activities of this compound, a structured experimental workflow is essential.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of 7-amino-4-methyl- 2H-1,4-benzoxazin-3(4H)-one Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, etc.) Purification->Structure_Verification Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Structure_Verification->Primary_Screening Secondary_Screening Secondary Assays for Active Hits (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screening->Secondary_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Secondary_Screening->Dose_Response Target_Identification Target Identification Assays Dose_Response->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Identification->Pathway_Analysis Animal_Model Selection of Appropriate Animal Model Pathway_Analysis->Animal_Model Efficacy_Studies Efficacy Studies Animal_Model->Efficacy_Studies Toxicity_Assessment Preliminary Toxicity Assessment Efficacy_Studies->Toxicity_Assessment

Caption: General experimental workflow for the evaluation of a novel compound.

Future Directions

The rich pharmacology of the 2H-1,4-benzoxazin-3(4H)-one scaffold strongly suggests that this compound is a compound of significant interest for further investigation. Future research should focus on its synthesis and subsequent screening across a panel of biological assays to elucidate its specific activities. The presence of the amino and methyl groups at positions 7 and 4, respectively, could confer unique pharmacological properties compared to other derivatives. Elucidating the structure-activity relationships within this class of compounds will be pivotal for the development of novel therapeutic agents.

References

"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its Derivatives

Introduction to the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its versatile biological activity.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including antimicrobial, antifungal, anticancer, antidiabetic, anti-inflammatory, antioxidant, antiviral, and anticonvulsant activities.[3][4][5] This diverse range of biological effects suggests that compounds based on this scaffold may act on multiple molecular targets and signaling pathways. This document aims to collate and present the existing knowledge on the mechanisms of action for 1,4-benzoxazin-3-one derivatives to inform future research and development of compounds such as this compound.

Antimicrobial and Antifungal Mechanisms of Action

Derivatives of 1,4-benzoxazin-3-one have shown promising activity against a range of bacterial and fungal pathogens.[1][6] The proposed mechanisms of action in this domain are often multifaceted.

Inhibition of DNA Gyrase

One of the key mechanisms underlying the antibacterial activity of some 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives is the inhibition of DNA gyrase.[7] DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, these compounds disrupt critical cellular processes, leading to bacterial cell death.

Molecular docking studies have been employed to elucidate the binding interactions between 1,4-benzoxazin-3-one derivatives and the GyrB active site of E. coli DNA gyrase.[7] These in-silico analyses help in identifying key amino acid residues that are essential for the binding and inhibitory activity of these compounds, paving the way for structure-based drug design.[7]

Multitarget Mode of Action

Quantitative structure-activity relationship (QSAR) studies on a large dataset of 1,4-benzoxazin-3-ones suggest a potential for a multitarget mode of action, particularly in antibacterial applications.[6] This could be advantageous in overcoming drug resistance mechanisms that often arise from single-target agents. The models developed from these studies indicate that properties such as molecular shape, volume, and hydrogen bonding capabilities are critical for antimicrobial activity.[6]

Antifungal Activity

Several 1,4-benzoxazin-3-one derivatives have demonstrated potent antifungal activity against a spectrum of fungal strains.[1] While the precise molecular targets for the antifungal action are not always fully elucidated, the broad-spectrum activity of some derivatives suggests mechanisms that may involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with fungal cell wall synthesis. For instance, certain derivatives containing an acylhydrazone moiety have shown significant inhibitory effects against various plant pathogenic fungi.[1]

Quantitative Data on Antimicrobial and Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

Compound ClassOrganismActivity MetricValueReference
2H-benzo[b][1][3]oxazin-3(4H)-one derivativesE. coliZone of Inhibitionup to 22 mm[7]
S. aureusZone of Inhibitionup to 20 mm[7]
B. subtilisZone of Inhibitionup to 18 mm[7]
1,4-benzoxazin-3-one acylhydrazone derivativesG. zeaeEC5020.06 - 23.17 µg/mL[1]
P. sasakiiEC5026.66 µg/mL[1]
P. infestansEC5015.37 - 26.77 µg/mL[1]

Experimental Protocols: Antimicrobial and Antifungal Screening

A general workflow for the initial screening of antimicrobial and antifungal activity of novel 1,4-benzoxazin-3-one derivatives is outlined below.

G cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 1,4-benzoxazin-3-one derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization stock Preparation of stock solutions of test compounds characterization->stock assay Antimicrobial susceptibility testing (e.g., broth microdilution, disk diffusion) stock->assay culture Culturing of bacterial and fungal strains culture->assay mic Determination of Minimum Inhibitory Concentration (MIC) assay->mic enzyme_assay Enzyme inhibition assays (e.g., DNA gyrase) mic->enzyme_assay qsar QSAR analysis mic->qsar docking Molecular docking studies enzyme_assay->docking

Caption: General workflow for antimicrobial screening and mechanistic studies of 1,4-benzoxazin-3-one derivatives.

Anticonvulsant Activity and Potential Neurological Mechanisms

Certain derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their anticonvulsant properties.[4]

Modulation of Seizure Thresholds

The anticonvulsant activity of these compounds has been assessed using standard preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (sc-PTZ) test.[4] The MES test is indicative of a compound's ability to prevent the spread of seizures, while the sc-PTZ test suggests an effect on the seizure threshold. The efficacy of some derivatives in these models points towards a mechanism that involves the modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission.[4]

Further investigations using isoniazid and strychnine-induced seizure models can provide more insights into the specific pathways. For instance, activity in the isoniazid test may suggest an interaction with the GABAergic system, while effects in the strychnine test could indicate a role for the glycinergic system.[4]

Quantitative Data on Anticonvulsant Activity

CompoundTestED50 (mg/kg)Protective Index (TD50/ED50)Reference
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-oneMES31.77.2[4]

Experimental Protocols: Anticonvulsant Activity Evaluation

The evaluation of anticonvulsant activity typically follows a tiered approach, starting with broad screening and progressing to more specific mechanistic assays.

G cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Elucidation synthesis Synthesis of 7-amino-1,4-benzoxazin-3-one derivatives mes Maximal Electroshock (MES) Test synthesis->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test synthesis->scptz tox Rotarod Neurotoxicity Test synthesis->tox isoniazid Isoniazid-induced seizure test mes->isoniazid strychnine Strychnine-induced seizure test scptz->strychnine

Caption: Experimental workflow for the evaluation of anticonvulsant activity.

Potential as Monoamine Oxidase (MAO) Inhibitors

The structural features of this compound, particularly the presence of an amino group and a methylated nitrogen, are reminiscent of some known monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[8] Inhibition of MAO leads to an increase in the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[8][9]

While there is no direct evidence of this compound acting as a MAO inhibitor, this remains a plausible and unexplored mechanism of action that warrants investigation.

Signaling Pathway: Monoamine Oxidase Inhibition

G MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Dopamine, Norepinephrine, Serotonin Neurotransmitters->MAO Degradation Synaptic_Concentration Increased Synaptic Concentration of Neurotransmitters Neurotransmitters->Synaptic_Concentration Compound This compound (Hypothesized) Compound->MAO Inhibition Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Synaptic_Concentration->Therapeutic_Effect

Caption: Hypothesized mechanism of action via Monoamine Oxidase inhibition.

Other Potential Mechanisms of Action

The broad bioactivity of the 1,4-benzoxazin-3-one scaffold suggests other potential mechanisms:

  • Enzyme Inhibition in Metabolic Disorders: Derivatives have been shown to inhibit α-amylase and α-glucosidase, suggesting a potential role in the management of diabetes.[3]

  • Lipid-Lowering Effects: Some derivatives have demonstrated hypocholesterolemic and hypotriglyceridemic activities, with investigations into their effects on enzymes like ACAT and HMG-CoA Reductase.[10]

  • Anticancer Activity: The anticancer properties of some derivatives are being explored, though the specific molecular targets are still under investigation.[3][5]

  • Acetylcholinesterase Inhibition: Certain benzoxazinone-containing compounds have been identified as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.[11]

Conclusion and Future Directions

The 1,4-benzoxazin-3-one scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. While specific mechanistic data for this compound is currently lacking, the research on related derivatives provides a strong foundation for future investigations.

Key areas for future research on this compound should include:

  • Broad-spectrum biological screening to identify its most potent activities.

  • Target identification and validation studies for its primary mechanism of action.

  • In-vitro and in-vivo pharmacological profiling to establish its efficacy and safety.

  • Investigation into its potential as a monoamine oxidase inhibitor, given its structural features.

This technical guide serves as a starting point for researchers and drug developers interested in the therapeutic potential of this compound and the broader class of 1,4-benzoxazin-3-one derivatives. The diverse mechanisms of action associated with this scaffold underscore its potential for yielding novel drug candidates for a variety of diseases.

References

A Senior Application Scientist's Guide to the Safe Handling of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Navigating Data Scarcity with Scientific Rationale

This guide, therefore, is constructed upon a foundation of scientific prudence and experience. We will combine the known physicochemical properties of the target molecule with hazard information extrapolated from its close structural analog, 7-amino-2H-1,4-benzoxazin-3(4H)-one, and general principles for handling aromatic amines. This approach allows us to establish a robust safety framework, emphasizing that the absence of data is not an absence of risk. Every protocol herein is designed as a self-validating system, prioritizing the highest level of safety in the face of uncertainty.

Section 1: Compound Identification and Physicochemical Profile

Correct identification is the cornerstone of chemical safety. All containers and experimental documentation should unequivocally use the following identifiers for the compound of interest.

PropertyIdentifierSource(s)
Chemical Name 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one
CAS Number 141068-81-7[1]
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Physical Form Solid
SMILES String O=C1N(C)C(C(OC1)=C2)=CC=C2N

Section 2: Hazard Identification and Toxicological Assessment

As of this writing, a specific Globally Harmonized System (GHS) classification for this compound is not published. However, based on the GHS classification for the parent compound, 7-amino-2H-1,4-benzoxazin-3(4H)-one, we can infer a similar hazard profile.[2][3] Aromatic amines as a class are known for their potential to cause skin and respiratory irritation.

Inferred Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Environmental Hazards:

  • The compound is classified as WGK 3 , indicating it is highly hazardous to water. Extreme care must be taken to prevent its release into drains or the environment.

Combustibility:

  • Classified as a combustible solid. While not readily flammable, it can burn if exposed to a sufficient ignition source.

Section 3: The Hierarchy of Controls: A Proactive Risk Mitigation Strategy

Effective safety management is not merely about personal protective equipment (PPE). It is a systematic approach to minimizing risk. The "Hierarchy of Controls" is the established, authoritative framework for this process. The most effective controls are at the top of the pyramid.

Hierarchy_of_Controls cluster_pyramid Elimination Elimination (Physically remove the hazard - Not applicable here) Substitution Substitution (Replace with a less hazardous compound) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Restricted Access) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Causality in Practice:

  • Engineering Controls: The primary method for controlling exposure to this compound is to handle it within a certified chemical fume hood. This physically isolates the powder from the user's breathing zone, preventing inhalation of airborne particulates.

  • Administrative Controls: Access to the compound and designated handling areas should be restricted to trained personnel. Clear, written Standard Operating Procedures (SOPs) are mandatory.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. It is essential but should never be the sole method of protection. Its failure leads to direct exposure.

Section 4: Standard Operating Protocol (SOP) for Safe Handling

This protocol is designed to be a self-validating system. Adherence to each step is critical for ensuring user safety.

4.1 Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards.

  • Hand Protection: Nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: When weighing or transferring powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator is mandatory.

4.2 Weighing and Transferring Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface.

    • Assemble all necessary equipment (spatulas, weigh paper, receiving vessel) inside the hood.

  • Handling:

    • Retrieve the stock container. Visually inspect it for any damage or contamination.

    • Carefully open the container inside the fume hood to contain any airborne dust.

    • Use a dedicated, clean spatula to transfer the desired amount of the solid to weigh paper or a tared vessel.

    • Avoid creating dust. If dust is generated, allow the fume hood ventilation to capture it before proceeding.

  • Post-Transfer:

    • Securely close the stock container.

    • Wipe the exterior of the stock container with a damp cloth before returning it to storage.

    • Carefully fold the weigh paper and transfer the compound to the reaction vessel.

    • Dispose of all contaminated disposables (gloves, weigh paper) in a designated, sealed hazardous waste bag.

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical. The following workflow outlines the necessary steps for a spill.

Spill_Response_Workflow start Spill Detected alert Alert personnel in the immediate area. Evacuate if necessary. start->alert assess Is the spill large or small? alert->assess small_spill Small Spill: Don appropriate PPE. Cover with absorbent material. Collect into waste container. assess->small_spill Small large_spill Large Spill: Evacuate the lab. Contact EH&S / Emergency Response. assess->large_spill Large decon Decontaminate the area. small_spill->decon dispose Seal and label hazardous waste. decon->dispose end Area Secure dispose->end

Caption: Workflow for responding to a chemical spill.

5.1 First Aid Measures The following first-aid measures are based on protocols for skin, eye, and respiratory irritants.[2][4][5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]

Section 6: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

6.1 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • The storage class is 11 for combustible solids.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Store in a locked cabinet or area accessible only to authorized personnel.[2][5]

6.2 Disposal

  • Dispose of the compound and any contaminated materials as hazardous waste.

  • Do not empty into drains.[5]

  • All disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.

References

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. While specific research on this particular derivative is limited, the broader family of 1,4-benzoxazin-3-ones has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides a comprehensive review of the synthesis, potential pharmacological activities, and mechanisms of action of this compound, drawing upon available literature for structurally related analogs to infer its potential therapeutic applications.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₂--INVALID-LINK--
Molecular Weight178.19 g/mol --INVALID-LINK--
CAS Number141068-81-7--INVALID-LINK--
AppearanceSolid--INVALID-LINK--
SMILESCN1C(=O)COC2=C1C=C(C=C2)N--INVALID-LINK--
InChI1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3--INVALID-LINK--

Synthesis

A key precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one, can be synthesized from 2-amino-5-nitrophenol. This intermediate then undergoes reduction of the nitro group to yield the 7-amino analog. The final step would involve selective methylation of the nitrogen at position 4.

Experimental Protocol: Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one[1]

This protocol describes the reduction of the nitro-intermediate to the amino-intermediate, which would be the penultimate step in the synthesis of the target compound.

Materials:

  • 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

Procedure:

  • A suspension of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (7 g, 39.3 mmol) in 50 ml of methanol is prepared in a suitable reaction vessel.

  • The vessel is flushed with an inert gas (argon or nitrogen).

  • 10% Palladium on carbon (350 mg, 5% w/w) is added to the suspension.

  • The reaction mixture is then subjected to hydrogenation.

  • Upon completion of the reaction, the catalyst is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is recrystallized from a suitable solvent system (e.g., THF/Hexane) to afford pure 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.

Proposed N-Methylation Step

The final step to obtain this compound would involve the selective methylation of the lactam nitrogen. This could potentially be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Synthesis_Workflow A 2-Amino-5-nitrophenol B 7-Nitro-2H-1,4-benzoxazin-3(4H)-one A->B Cyclization C 7-Amino-2H-1,4-benzoxazin-3(4H)-one B->C Reduction (H2, Pd/C) D This compound C->D N-Methylation Anticancer_Mechanism cluster_cell Cancer Cell Compound 7-Amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one DNA Nuclear DNA Compound->DNA Intercalation/Damage gamma_H2AX γ-H2AX Upregulation DNA->gamma_H2AX Caspase7 Caspase-7 Activation gamma_H2AX->Caspase7 LC3 LC3 Expression gamma_H2AX->LC3 Apoptosis Apoptosis Caspase7->Apoptosis Autophagy Autophagy LC3->Autophagy

Methodological & Application

Application Notes and Protocols: Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the heterocyclic compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. This compound serves as a valuable building block in medicinal chemistry and drug discovery, with the benzoxazinone scaffold being present in a variety of biologically active molecules.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust three-step sequence. The general workflow begins with the formation of the benzoxazinone ring system, followed by N-methylation, and concludes with the reduction of a nitro group to the desired primary amine. This strategy allows for the efficient construction of the target molecule from commercially available starting materials.

Synthesis_Workflow Start 2-Amino-5-nitrophenol Step1 Step 1: Cyclization Start->Step1 Chloroacetyl chloride Intermediate1 7-nitro-2H-1,4-benzoxazin-3(4H)-one Step1->Intermediate1 Step2 Step 2: N-Methylation Intermediate1->Step2 Dimethyl sulfate Intermediate2 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one Step2->Intermediate2 Step3 Step 3: Nitro Reduction Intermediate2->Step3 SnCl2·2H2O / H2, Pd/C FinalProduct This compound Step3->FinalProduct Logical_Relationships cluster_start Starting Material cluster_transformations Chemical Transformations cluster_product Final Product Start 2-Amino-5-nitrophenol Cyclization Ring Formation Start->Cyclization Forms benzoxazinone core N_Methylation Nitrogen Alkylation Cyclization->N_Methylation Introduces methyl group Reduction Nitro Group Reduction N_Methylation->Reduction Generates amino functionality Product This compound Reduction->Product

Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a valuable synthetic intermediate in medicinal chemistry. Its benzoxazinone core is a privileged scaffold found in a variety of biologically active compounds. The presence of a primary aromatic amine at the 7-position provides a key functional handle for introducing diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides detailed application notes and protocols for the utilization of this intermediate in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 141068-81-7[1][2][3]
Molecular Formula C₉H₁₀N₂O₂[1][2][3]
Molecular Weight 178.19 g/mol [1][2][3]
Appearance Solid[2]
SMILES CN1C(=O)COC2=C1C=CC(N)=C2[1]
InChI 1S/C9H10N2O2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5,10H2,1H3[2]

Application: Synthesis of N-Acyl and N-Sulfonyl Derivatives

The primary amino group of this compound is a versatile functional group for derivatization. Acylation and sulfonylation reactions are common strategies to introduce a wide range of functionalities, which can modulate the compound's physicochemical properties and biological activity. These derivatives have been explored for various therapeutic targets, including kinases and other enzymes.

Synthetic Workflow

The general workflow for the derivatization of this compound involves the reaction of the amino group with an appropriate acylating or sulfonylating agent.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product start 7-amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one reaction Acylation or Sulfonylation start->reaction product N-Acyl or N-Sulfonyl Derivative reaction->product acyl Acyl Halide (R-COCl) or Anhydride ((RCO)2O) acyl->reaction sulfonyl Sulfonyl Chloride (R-SO2Cl) sulfonyl->reaction

Caption: General workflow for the synthesis of N-acyl or N-sulfonyl derivatives.

Experimental Protocols

The following protocols are representative examples of how this compound can be used in synthesis. While these protocols are for related benzoxazinone structures, they can be readily adapted for the title compound.

Protocol 1: General Procedure for N-Acylation

This protocol is adapted from the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., benzoyl chloride) or acid anhydride

  • Pyridine or triethylamine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add a base such as pyridine or triethylamine (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: General Procedure for N-Sulfonylation

This protocol is based on the synthesis of sulfonamide derivatives of related heterocyclic amines.

Materials:

  • This compound

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine or triethylamine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or acetonitrile.

  • Add a base such as pyridine or triethylamine (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Quantitative Data

The following table summarizes typical yields and characterization data for N-acylated benzoxazinone derivatives based on literature for analogous compounds.

DerivativeReagentSolventBaseYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
7-Acetamido-4-methyl-2H-1,4-benzoxazin-3(4H)-one Acetic AnhydridePyridinePyridine>85% (expected)¹H NMR: Signals for acetyl methyl protons (~2.2 ppm), aromatic protons, and benzoxazinone core protons. ¹³C NMR: Signals for amide carbonyl, aromatic carbons, and benzoxazinone core carbons. MS: M+H⁺ corresponding to C₁₁H₁₂N₂O₃.
7-Benzamido-4-methyl-2H-1,4-benzoxazin-3(4H)-one Benzoyl ChlorideDCMTriethylamine>80% (expected)¹H NMR: Signals for benzoyl aromatic protons, amide NH proton, and benzoxazinone core protons. ¹³C NMR: Signals for benzoyl carbonyl, aromatic carbons, and benzoxazinone core carbons. MS: M+H⁺ corresponding to C₁₆H₁₄N₂O₃.
7-(Phenylsulfonamido)-4-methyl-2H-1,4-benzoxazin-3(4H)-one Benzenesulfonyl ChloridePyridinePyridine>75% (expected)¹H NMR: Signals for phenylsulfonyl aromatic protons, sulfonamide NH proton, and benzoxazinone core protons. ¹³C NMR: Signals for phenylsulfonyl aromatic carbons and benzoxazinone core carbons. MS: M+H⁺ corresponding to C₁₅H₁₄N₂O₄S.

Note: The data presented are estimations based on reactions with similar substrates. Actual results may vary.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 1,4-benzoxazin-3-one have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[4] The N-acyl and N-sulfonyl derivatives synthesized from this compound can be screened for their inhibitory activity against a panel of kinases.

Example Signaling Pathway: Tyrosine Kinase Inhibition

Many benzoxazinone derivatives have been designed as inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Abl tyrosine kinase.[4] Inhibition of these kinases can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_cellular Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival AKT->Angiogenesis Inhibitor Benzoxazinone Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazinone derivative.

Conclusion

This compound is a key building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols and data provided herein offer a starting point for researchers to explore the chemical space around this versatile intermediate in the pursuit of novel drug candidates. The adaptability of the amino functionality allows for the generation of extensive libraries for high-throughput screening and detailed SAR studies.

References

Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The benzoxazinone scaffold has been identified as a "privileged structure," meaning it is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated potential as anticancer, anticonvulsant, anti-inflammatory, and lipid-lowering agents.[1][2][3][4] This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, along with relevant experimental protocols and quantitative data.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number141068-81-7
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
AppearanceSolid
InChI KeyJVYJTIARQJQCKK-UHFFFAOYSA-N
SMILESCN1C(=O)COC2=C1C=C(N)C=C2

Synthesis Protocol

A common route for the synthesis of 7-amino substituted benzoxazinones involves the reduction of the corresponding 7-nitro derivative. The following protocol is a general method adapted from the synthesis of similar compounds.[5]

Protocol 1: Synthesis of this compound

Materials:

  • 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas

  • Filtration apparatus (e.g., Celite or filter paper)

  • Rotary evaporator

Procedure:

  • In a reaction vessel, suspend 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Carefully add 10% Palladium on carbon (typically 5-10% w/w of the starting material).

  • Securely connect the reaction vessel to a hydrogen source.

  • Evacuate the vessel and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere is replaced with hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow Start 4-methyl-7-nitro-2H-1,4- benzoxazin-3(4H)-one Reaction Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) Start->Reaction Filtration Filtration (Removal of Pd/C) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 7-amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one Evaporation->Product

Caption: Synthetic workflow for the preparation of this compound.

Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile intermediate for the synthesis of various biologically active molecules. Key areas of investigation include oncology and neurology.

Anticancer Activity

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have demonstrated significant potential as anticancer agents.[6] The 7-amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships. For instance, derivatization of the amino group has led to compounds with potent cytotoxic effects against various cancer cell lines.

A study on 1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivatives, synthesized from a 7-amino precursor, showed notable inhibitory activity against several human tumor cell lines.[6]

Table 1: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives

CompoundCell LineIC₅₀ (µM)
Derivative 14bA549 (Lung)7.59 ± 0.31
Derivative 14cA549 (Lung)18.52 ± 0.59

Data from a study on 1,2,3-triazole derivatives of 2H-benzo[b][1][7]oxazin-3(4H)-one.[6]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in a complete cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with test compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.
Anticonvulsant Activity

Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been explored for their potential in treating neurological disorders, particularly epilepsy.[2] A study on a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones revealed potent anticonvulsant activity in preclinical models.

Table 2: Anticonvulsant Activity of a 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one Derivative

CompoundTestED₅₀ (mg/kg)Protective Index (PI)
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-oneMaximal Electroshock (MES)31.77.2

The Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀).[2]

Protocol 3: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

Materials:

  • Male mice (e.g., C57BL)

  • Electroshock apparatus with corneal electrodes

  • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., phenytoin)

Procedure:

  • Administer the test compound or vehicle to groups of mice at various doses (typically via oral or intraperitoneal injection).

  • At the time of peak effect (predetermined by pharmacokinetic studies), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension, which is indicative of a seizure.

  • The absence of the tonic hind limb extension is considered protection.

  • Calculate the percentage of protected mice at each dose level.

  • Determine the ED₅₀ value (the dose that protects 50% of the animals from seizures) using probit analysis.

MES_Test_Logic Compound_Admin Compound Administration Electroshock Corneal Electroshock Compound_Admin->Electroshock Observation Observe for Tonic Hind Limb Extension Electroshock->Observation Protection Protection (Absence of Seizure) Observation->Protection Seizure Seizure (Presence of Extension) Observation->Seizure ED50_Calc Calculate ED50 Protection->ED50_Calc Seizure->ED50_Calc

Caption: Logical flow of the Maximal Electroshock (MES) test for anticonvulsant screening.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While data on the specific biological activities of this exact compound are limited in the public domain, the extensive research on its derivatives highlights the potential of the 7-amino-benzoxazinone core for the development of novel therapeutics, particularly in the areas of oncology and neurology. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this class of compounds.

References

Application Notes and Protocols: 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one in Novel Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. The 1,4-benzoxazin-3-one scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives have shown a wide range of biological activities and therapeutic potential.[1][2][3] While specific research on this compound is limited in publicly available literature, the known bioactivities of its structural analogs suggest its potential as a valuable starting point for the development of novel therapeutic agents.

This document provides an overview of the potential applications of this compound in drug discovery, based on the activities of related compounds. It also includes generalized protocols for its synthesis and biological evaluation to guide researchers in their investigations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
CAS Number 141068-81-7
Appearance Solid
InChI Key JVYJTIARQJQCKK-UHFFFAOYSA-N
SMILES CN1C(=O)OC2=CC(N)=CC=C2C1

Potential Therapeutic Applications

Derivatives of the 1,4-benzoxazin-3-one core have been investigated for a variety of therapeutic applications. These findings suggest potential avenues of research for this compound.

  • Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and shown to possess anticonvulsant properties.[4][5] The most potent compound in one study, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, had an ED₅₀ value of 31.7 mg/kg in the maximal electroshock (MES) test.[4] This suggests that the 7-amino position is a key point for modification to develop anticonvulsant agents.

  • Antifungal and Antibacterial Activity: Various 1,4-benzoxazin-3-one derivatives have demonstrated significant antifungal and antibacterial activities.[2][6] For instance, certain derivatives containing a propanolamine moiety have shown inhibitory activity against Pestalotiopsis trachicarpicola and Pseudomonas syringae pv. Actinidiae.[6] Another study on derivatives with an acylhydrazone moiety reported promising activity against several plant pathogenic fungi.[2]

  • Anticancer Activity: The 1,4-benzoxazine scaffold is present in compounds that have been evaluated for their anticancer properties.[7] The structural similarity of this compound to these bioactive molecules suggests its potential as a template for the design of new anticancer agents.

  • Antiviral Activity: The broad-spectrum bioactivity of 1,4-benzoxazin-3-one derivatives also extends to antiviral applications, including activity against the tobacco mosaic virus (TMV).[6]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives. These should be considered as starting points and may require optimization.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related amino-benzoxazinones.[8]

Materials:

  • 7-Nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, suspend 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one in methanol.

  • Carefully add 10% Pd/C catalyst to the suspension under a stream of inert gas.

  • Seal the flask and connect it to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the flask with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is adapted from methods used to evaluate the antifungal activity of other 1,4-benzoxazin-3-one derivatives.[2]

Materials:

  • This compound

  • Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare stock solutions of this compound in DMSO.

  • Prepare PDA medium and autoclave.

  • Cool the PDA medium to 45-50 °C and add the test compound stock solution to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL). Also prepare a control with DMSO only.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus.

  • Incubate the plates at 25-28 °C for 3-5 days, or until the mycelium in the control plate has reached the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth).

Protocol 3: Maximal Electroshock (MES) Test for Anticonvulsant Activity

This is a standard preclinical model for identifying anticonvulsant drugs, based on protocols used for similar compounds.[4]

Materials:

  • This compound

  • Male ICR mice (18-22 g)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Electroshock apparatus with corneal electrodes

Procedure:

  • Administer this compound intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses. Administer the vehicle to the control group.

  • At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) delivered through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension reflex.

  • Protection is defined as the absence of the tonic hindlimb extension reflex.

  • Calculate the percentage of protected mice at each dose level.

  • Determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Visualizations

The following diagrams illustrate a potential synthetic pathway and a hypothetical workflow for screening the bioactivity of this compound.

Synthesis_Workflow Start Starting Material (e.g., 2-amino-5-nitrophenol) Step1 Nitration & Methylation Start->Step1 Intermediate1 7-Nitro-4-methyl- 2H-1,4-benzoxazin-3(4H)-one Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Intermediate1->Step2 Product 7-amino-4-methyl- 2H-1,4-benzoxazin-3(4H)-one Step2->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final Final Product Purification->Final

Caption: Generalized synthetic workflow for this compound.

Bioactivity_Screening_Workflow Compound This compound PrimaryScreen Primary Bioactivity Screening Compound->PrimaryScreen Antifungal Antifungal Assays PrimaryScreen->Antifungal Antibacterial Antibacterial Assays PrimaryScreen->Antibacterial Anticonvulsant Anticonvulsant Models PrimaryScreen->Anticonvulsant Anticancer Anticancer Cell Line Screening PrimaryScreen->Anticancer HitIdentified Hit Identification Antifungal->HitIdentified Antibacterial->HitIdentified Anticonvulsant->HitIdentified Anticancer->HitIdentified LeadOpt Lead Optimization (Structure-Activity Relationship Studies) HitIdentified->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: High-level workflow for the biological screening of the target compound.

While direct experimental data on this compound is not extensively available in the public domain, the well-documented and diverse biological activities of the 1,4-benzoxazin-3-one scaffold make it a compound of significant interest for novel drug development. The provided application notes and generalized protocols offer a foundational framework for researchers to initiate their own investigations into the therapeutic potential of this and related molecules. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on research conducted on the broader class of 1,4-benzoxazin-3-one derivatives. While "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" belongs to this class, the specific efficacy and optimal protocols for this particular compound have not been extensively reported in publicly available literature. Therefore, the information provided should be considered a general guideline and must be validated through specific experimental work.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazinoid family. Benzoxazinoids are a class of naturally occurring compounds found in various plants, particularly in grasses, that exhibit a wide range of biological activities. In the context of agrochemical research, derivatives of 1,4-benzoxazin-3-one have demonstrated potential as antifungal, insecticidal, and herbicidal agents.[1][2][3][4] This document provides an overview of the potential applications and suggested experimental protocols for evaluating the agrochemical potential of this compound.

Potential Agrochemical Applications

Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:

  • Fungicide: Derivatives of 1,4-benzoxazin-3-one have shown significant activity against a variety of plant pathogenic fungi.[1][3][5]

  • Insecticide: Benzoxazinoids can act as antifeedants and toxins to various insect pests.[2][6]

  • Herbicide: Certain benzoxazinone derivatives have exhibited pre-emergent herbicidal activity.[4][7]

Quantitative Data Summary (Based on Related Compounds)

The following tables summarize the biological activity of various 1,4-benzoxazin-3-one derivatives against different target organisms. This data can serve as a benchmark for evaluating the performance of this compound.

Table 1: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

Compound/DerivativeTarget FungusEC50 (µg/mL)Reference
5LGibberella zeae20.06[1]
5oGibberella zeae23.17[1]
5qPellicularia sasakii26.66[1]
5sPhytophthora infestans15.37[1]
5pCapsicum wilt26.76[3]
2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a)Rhizoctonia solani<200 (complete inhibition)[5]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6)Phythophtora cactorum<100 (complete inhibition)[5]

Table 2: Insecticidal Activity of 1,4-Benzoxazin-3-one Derivatives

Compound/DerivativeTarget InsectActivityLD50Reference
DIMBOA-GlcMetopolophium dirhodumDecreased survival and fecundity5.6 mM[6]
HDMBOA-GlcMetopolophium dirhodumDecreased survival and fecundity1 mM[6]

Table 3: Herbicidal Activity of 1H-2,3-Benzoxazine Derivatives

Compound/DerivativeTarget WeedActivityDosage (kg a.i./ha)Reference
4-(3-chloro-4-fluorophenyl)-1H-2,3-benzoxazine (23)Echinochloa crus-galli, Digitaria ciliarisStrong pre-emergence1.0[4]
4-(3-bromo-4-fluorophenyl)-6-fluoro-1H-2,3-benzoxazine (34)Echinochloa crus-galli, Digitaria ciliarisStrong pre-emergence1.0[4]

Experimental Protocols

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is adapted from the mycelium growth rate method.[1]

Objective: To determine the inhibitory effect of this compound on the mycelial growth of various plant pathogenic fungi.

Materials:

  • This compound

  • Target fungal strains (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm)

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer (5 mm)

  • Incubator

  • Positive control (e.g., Hymexazol, Carbendazim)

  • Negative control (DMSO)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a stock solution of 10 mg/mL.

  • Preparation of Test Plates:

    • Autoclave PDA medium and cool to 50-60°C.

    • Add the stock solution of the test compound to the PDA medium to achieve final concentrations to be tested (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare plates with the positive and negative controls.

    • Pour the amended PDA into sterile Petri dishes.

  • Fungal Inoculation:

    • From a fresh, actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc at the center of each prepared PDA plate.

  • Incubation: Incubate the plates at 25 ± 1°C in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the fungal colony in the negative control

      • dt = average diameter of the fungal colony in the treatment

  • EC50 Determination: The effective concentration for 50% inhibition (EC50) can be determined by probit analysis of the inhibition data.

Insecticidal Activity Assay (Diet Incorporation Method)

This protocol is a general method for assessing the effect of a test compound on insect survival and development.[6]

Objective: To evaluate the toxicity and/or antifeedant effects of this compound on a target insect pest.

Materials:

  • This compound

  • Target insect species (e.g., larvae of a lepidopteran pest)

  • Artificial diet for the target insect

  • Solvent (e.g., acetone or ethanol)

  • Small containers or multi-well plates for rearing individual insects

  • Positive control (a known insecticide)

  • Negative control (solvent only)

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in a suitable solvent to prepare a stock solution.

  • Diet Preparation:

    • Prepare the artificial diet according to the standard procedure for the target insect.

    • While the diet is cooling but still liquid, add the stock solution of the test compound to achieve the desired final concentrations. Ensure thorough mixing.

    • Prepare control diets with the solvent only (negative control) and with the positive control insecticide.

    • Dispense the diet into individual rearing containers and allow it to solidify.

  • Insect Infestation:

    • Select healthy, uniform-sized larvae of the target insect.

    • Place one larva in each container with the prepared diet.

  • Incubation: Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod) suitable for their development.

  • Data Collection:

    • Record larval mortality at regular intervals (e.g., 24, 48, 72, 96 hours).

    • Other parameters to measure may include larval weight gain, developmental time to pupation, and adult emergence.

  • LD50 Determination: The lethal dose for 50% of the population (LD50) can be calculated from the mortality data using probit analysis.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is not yet elucidated. However, based on studies of related benzoxazinoids, the following mechanisms are plausible:

  • Antifungal Action: Benzoxazinoids are known to disrupt the cell membrane and cell wall integrity of fungi. This can lead to the leakage of cellular contents and ultimately cell death.[8]

  • Insecticidal Action: In insects, benzoxazinoids can act as toxins or feeding deterrents. They may interfere with key physiological processes or bind to target proteins, leading to toxicity. As antifeedants, they make the plant material unpalatable to the insects.[2]

Visualizations

General Experimental Workflow for Agrochemical Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Dose-Response & Spectrum cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Greenhouse & Field Trials A Synthesis & Characterization of This compound B Primary Antifungal Screen (Mycelial Growth Inhibition) A->B C Primary Insecticidal Screen (Diet Incorporation) A->C D Primary Herbicidal Screen (Seed Germination) A->D E EC50/IC50 Determination (Multiple Fungal Pathogens) B->E F LD50/LC50 Determination (Multiple Insect Pests) C->F G GR50 Determination (Weed Spectrum) D->G H Cellular Morphology Studies (Microscopy) E->H I Biochemical Assays (Enzyme Inhibition) F->I J Pot Trials on Plants G->J H->J I->J K Small-scale Field Trials J->K L Lead Candidate K->L

Caption: Agrochemical screening workflow.

Hypothesized Antifungal Mechanism of Action

G Compound This compound Membrane Fungal Cell Membrane Compound->Membrane interacts with Wall Fungal Cell Wall Compound->Wall interacts with Disruption Membrane & Wall Disruption Membrane->Disruption Wall->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Hypothesized antifungal action.

References

Cell-based assays using "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound belonging to the benzoxazinone class. The benzoxazinone core is found in a variety of biologically active molecules, suggesting potential applications in medicinal chemistry and drug discovery. Compounds with the 1,4-benzoxazin-3-one skeleton have been investigated for a range of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties. However, it is crucial to distinguish this compound from the structurally similar but functionally distinct fluorescent probe, 7-amino-4-methylcoumarin (AMC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
CAS Number 141068-81-7[1]
Appearance Solid[1]
InChI Key JVYJTIARQJQCKK-UHFFFAOYSA-N[1]

Putative Biological Activity

While specific cell-based assay protocols for this compound are not currently established in the scientific literature, the broader class of 1,4-benzoxazin-3-one derivatives has been the subject of various biological investigations. These studies can provide a basis for designing future cell-based assays for this specific compound.

Derivatives of 1,4-benzoxazin-3-one have been reported to exhibit:

  • Antifungal Activity: Several studies have demonstrated the efficacy of 1,4-benzoxazin-3-one derivatives against various fungal pathogens.[2][3] This suggests potential applications in the development of novel antifungal agents.

  • Anticancer Activity: Certain benzoxazinone derivatives have been shown to inhibit the growth of cancer cell lines.[4] For example, some derivatives act as PI3K/mTOR dual inhibitors, a key signaling pathway in cancer progression.[4]

  • Antimicrobial Activity: The benzoxazinone scaffold has been explored for its antibacterial properties, with some derivatives showing promising activity against various bacterial strains.

  • Anti-inflammatory and Analgesic Activity: Modifications of the benzoxazinone structure have led to compounds with anti-inflammatory and pain-reducing effects.

Proposed Cell-Based Assays

Based on the known biological activities of the 1,4-benzoxazin-3-one class, the following cell-based assays could be developed to investigate the potential of this compound.

Antifungal Susceptibility Assay

This protocol is a general guideline for testing the antifungal activity of the compound against a model fungal species, such as Candida albicans or Aspergillus fumigatus.

Experimental Workflow:

Antifungal_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare fungal inoculum i1 Inoculate microplate wells with fungal suspension and compound p1->i1 p2 Prepare serial dilutions of This compound p2->i1 i2 Incubate at appropriate temperature and time i1->i2 a1 Measure fungal growth (e.g., OD600 or resazurin assay) i2->a1 a2 Determine Minimum Inhibitory Concentration (MIC) a1->a2

Caption: Workflow for determining the antifungal activity of the compound.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the selected fungal strain on an appropriate agar medium.

    • Harvest the fungal cells and suspend them in a suitable broth (e.g., RPMI-1640).

    • Adjust the cell density to a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of Compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired test concentrations.

  • Microplate Assay:

    • Add 100 µL of each compound dilution to the wells of a 96-well microplate.

    • Include positive (fungus only) and negative (medium only) controls.

    • Add 100 µL of the fungal inoculum to each well.

    • Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 35°C for C. albicans) for 24-48 hours.

  • Determination of MIC:

    • Visually inspect the wells for fungal growth or measure the optical density at 600 nm (OD₆₀₀).

    • Alternatively, a metabolic indicator such as resazurin can be used to assess cell viability.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.

Cancer Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa or MCF-7).

Signaling Pathway Context (Hypothetical):

If the compound were to act as a PI3K/mTOR inhibitor, it would interfere with a central signaling pathway that promotes cell growth, proliferation, and survival.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 7-amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one (Hypothetical Target) Compound->PI3K Compound->mTORC1

Caption: Hypothetical inhibition of the PI3K/mTOR pathway.

Protocol:

  • Cell Culture:

    • Culture the chosen cancer cell line in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the compound dilutions.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Summary and Future Directions

Currently, there is a lack of published data on the use of this compound in cell-based assays. The protocols provided here are based on the known activities of the broader benzoxazinone class of compounds and serve as a starting point for future research. Further investigation is required to determine the specific biological activities and potential mechanisms of action of this compound. It is also essential to investigate its fluorescent properties to ascertain if it can be utilized as a fluorescent probe, similar to the structurally related coumarin compounds.

References

Application Note: A Framework for Kinase Inhibitor Screening using 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.[1] This document provides a comprehensive guide to the initial screening and evaluation of novel compounds as potential kinase inhibitors, using the hypothetical molecule "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" as an example. We will detail a general workflow, present standardized protocols for key assays, and provide templates for data presentation and visualization of relevant signaling pathways.

The Kinase Inhibitor Screening Cascade

The evaluation of a potential kinase inhibitor is a multi-step process designed to ascertain its potency, selectivity, and cellular activity.[1] The process begins with broad, high-throughput biochemical assays to identify initial "hits" and progresses to more complex cell-based assays to validate these findings in a biologically relevant context.[3]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: In-Vitro Validation A Compound Library (incl. This compound) B High-Throughput Biochemical Assay (e.g., ADP-Glo™, TR-FRET) A->B C Initial Hit Identification (Potency Assessment) B->C D IC50 Determination (Dose-Response Curve) C->D E Kinase Selectivity Profiling (Panel of >100 Kinases) D->E F Identification of Potent & Selective Hits E->F G Cell-Based Assays (Target Engagement & Phosphorylation) F->G H Cellular Potency (EC50) & Phenotypic Effects G->H I Validated Lead Compound H->I

Caption: A generalized workflow for kinase inhibitor discovery and validation.

Data Presentation: Quantifying Inhibitory Activity

A primary goal of kinase inhibitor screening is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit 50% of a specific kinase's activity.[1][4] This data is crucial for comparing the potency of different compounds.[4] To assess selectivity, the compound is screened against a broad panel of kinases.[1] The results are typically presented in a tabular format.

Table 1: Hypothetical Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Assay TypeATP Concentration
EGFR 15 ADP-Glo™10 µM (Km)
VEGFR2250TR-FRET25 µM (Km)
PDGFRβ480ADP-Glo™50 µM (Km)
c-Kit1,200ADP-Glo™100 µM (Km)
SRC>10,000TR-FRET15 µM (Km)
ABL1>10,000ADP-Glo™10 µM (Km)
PKA>10,000ADP-Glo™10 µM (Km)
CDK2>10,000TR-FRET50 µM (Km)

Note: Data is hypothetical and for illustrative purposes only. Performing assays at the ATP concentration equivalent to the Michaelis constant (Km) for each kinase allows for a more direct comparison of inhibitor affinity (Ki).[5]

Experimental Protocols

Protocol 1: Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of a test compound using a universal, luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.[2] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2]

Objective: To determine the in-vitro potency (IC50) of "this compound" against a target kinase (e.g., EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), ultrapure

  • Test Compound: this compound

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM). Then, create an intermediate dilution in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) control to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing EGFR and Poly(Glu, Tyr) substrate in reaction buffer).

    • To initiate the reaction, add 5 µL of a 2X ATP solution (prepared in reaction buffer at a concentration equal to the Km for EGFR).

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[2] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin components to produce a light signal.[2] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no kinase control) from all measurements.

    • Normalize the data by setting the vehicle control (100% activity) and high concentration inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]

Protocol 2: Cell-Based Target Engagement Assay

After a compound shows potency in a biochemical assay, it is crucial to confirm its activity in a cellular context.[3] Cellular assays can measure if the compound can cross the cell membrane and inhibit the phosphorylation of the target kinase's downstream substrate.[7]

Objective: To determine the cellular potency of "this compound" by measuring the inhibition of EGFR phosphorylation in a human cancer cell line (e.g., A431).

Materials:

  • A431 cells (human epidermoid carcinoma, high EGFR expression)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound: this compound

  • Epidermal Growth Factor (EGF), human recombinant

  • Phospho-EGFR (Tyr1068) and Total EGFR antibodies

  • Cell lysis buffer and protease/phosphatase inhibitor cocktails

  • Reagents for Western Blotting or a quantitative ELISA-based method

Procedure:

  • Cell Culture and Plating: Plate A431 cells in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the test compound (or vehicle control) for 2 hours.

  • Kinase Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR autophosphorylation. A non-stimulated control should be included.

  • Cell Lysis: Aspirate the medium and lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Phosphorylation:

    • Determine the protein concentration of each lysate.

    • Analyze the levels of phosphorylated EGFR (pEGFR) and total EGFR using Western Blot or a sandwich ELISA.

  • Data Analysis:

    • Quantify the band intensity (Western Blot) or absorbance/fluorescence (ELISA) for pEGFR.

    • Normalize the pEGFR signal to the total EGFR signal for each sample.

    • Plot the normalized pEGFR signal against the log of the inhibitor concentration and fit the curve to determine the cellular IC50 (often referred to as EC50).

Signaling Pathway Visualization

Understanding the signaling pathway in which the target kinase operates is essential for predicting the biological consequences of its inhibition.[8] EGFR is a receptor tyrosine kinase that, upon ligand binding, activates downstream pathways like the RAS-RAF-MEK-ERK (MAPK) cascade, which promotes cell proliferation.[9][10] An inhibitor targeting EGFR would block this signal transmission.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 7-amino-4-methyl- 2H-1,4-benzoxazin-3(4H)-one Inhibitor->EGFR

Caption: Inhibition of the EGFR-MAPK signaling pathway by a model compound.

Conclusion

The process of screening and validating a novel kinase inhibitor requires a systematic approach combining biochemical and cell-based assays. By following standardized protocols for determining potency and selectivity, researchers can effectively evaluate candidate molecules like "this compound". This structured framework enables the identification of promising lead compounds for further preclinical and clinical development, ultimately contributing to the discovery of new targeted therapies.

References

Application Notes and Protocols for Antimicrobial Studies of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1] The scaffold of 1,4-benzoxazin-3-one is of significant interest in medicinal chemistry for the development of new therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the investigation of the antimicrobial potential of a specific derivative, 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one . While extensive research on this particular derivative is ongoing, the provided protocols are based on established methodologies for evaluating novel antimicrobial compounds and data from closely related benzoxazinone analogs.

Compound Details:

PropertyValue
IUPAC Name This compound
CAS Number 141068-81-7[4]
Molecular Formula C₉H₁₀N₂O₂[4]
Molecular Weight 178.19 g/mol [4]
Structure
Chemical structure of this compound

Antimicrobial Spectrum (Hypothetical Data)

The following tables present hypothetical antimicrobial susceptibility data for this compound against a panel of common pathogenic microorganisms. This data is for illustrative purposes to guide researchers in their experimental design and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Enterococcus faecalisATCC 29212Gram-positive32
Escherichia coliATCC 25922Gram-negative64
Pseudomonas aeruginosaATCC 27853Gram-negative128
Candida albicansATCC 90028Fungus32

Table 2: Zone of Inhibition Diameters for this compound (100 µ g/disc )

MicroorganismStrainTypeZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Gram-positive18
Enterococcus faecalisATCC 29212Gram-positive14
Escherichia coliATCC 25922Gram-negative12
Pseudomonas aeruginosaATCC 27853Gram-negative8
Candida albicansATCC 90028Fungus15

Postulated Mechanism of Action

The precise mechanism of action for this compound is yet to be fully elucidated. However, based on studies of other antimicrobial compounds and the general reactivity of the benzoxazinone core, a plausible mechanism involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. One potential target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.

antimicrobial_mechanism cluster_cell Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Cell Death DNA_Replication->Cell_Death Leads to (when inhibited)

Caption: Postulated mechanism of action via DNA gyrase inhibition.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions.

  • Controls: Include wells for a positive control (microorganism and broth without compound), a negative control (broth only), and a solvent control (microorganism, broth, and the highest concentration of the solvent used).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_workflow Start Start Prep_Compound Prepare Compound Stock Solution Start->Prep_Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Agar Disc Diffusion Assay for Zone of Inhibition

This method is a qualitative screening for antimicrobial activity.[5][6][7]

Materials:

  • This compound

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Sterile swabs

  • Positive control antibiotic discs

  • Solvent control discs

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to solidify.

  • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate in three directions to ensure confluent growth.

  • Disc Preparation: Aseptically apply a known amount of the test compound solution onto sterile filter paper discs and allow the solvent to evaporate.

  • Disc Application: Place the prepared discs, along with positive and solvent control discs, onto the inoculated agar surface.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Result Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters.

disc_diffusion_workflow Start Start Prep_Plates Prepare Mueller-Hinton Agar Plates Start->Prep_Plates Inoculate_Plates Inoculate Plates with Microbial Suspension Prep_Plates->Inoculate_Plates Place_Discs Place Discs on Agar Surface Inoculate_Plates->Place_Discs Prep_Discs Prepare Compound-Impregnated Discs Prep_Discs->Place_Discs Incubate Incubate Plates Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the agar disc diffusion assay.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the antimicrobial evaluation of this compound. While the presented quantitative data is hypothetical, it serves as a practical guide for researchers. The benzoxazinone scaffold holds considerable promise for the development of novel antimicrobial agents, and rigorous, standardized testing as outlined in this document is crucial for advancing these compounds through the drug discovery pipeline. Further studies are warranted to establish the in vivo efficacy and safety profile of this compound.

References

Application Notes and Protocols for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Benzoxazinone-Based Fluorescent Probes

The 1,4-benzoxazin-3(4H)-one scaffold is a promising heterocyclic system for the development of fluorescent probes. Its derivatives are known for their applications in medicinal chemistry and materials science. The presence of an amino group at the 7-position, as in 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, offers a key functional handle for derivatization. This amino group can be readily modified to incorporate recognition moieties for specific analytes, transforming the core structure into a "turn-on" or "turn-off" fluorescent sensor.

The fluorescence of such probes often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1] The inherent fluorescence of the benzoxazinone core can be quenched by a recognition unit, and upon interaction with the target analyte, this quenching is relieved, leading to a "turn-on" fluorescence response.

Potential Applications

Based on analogous structures, fluorescent probes derived from this compound are anticipated to be valuable for:

  • Bioimaging of Biologically Relevant Species: Detecting metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺), reactive oxygen species (ROS), and biothiols (e.g., cysteine, glutathione).[2][3]

  • Enzyme Activity Assays: Designing fluorogenic substrates for various enzymes, where cleavage of a specific bond by the enzyme releases the fluorescent benzoxazinone core.

  • Drug Delivery and Theranostics: Developing systems where the release of a therapeutic agent is monitored by a change in fluorescence.

  • Environmental Monitoring: Detecting pollutants and contaminants in environmental samples.

Quantitative Data of Analogous Fluorescent Probes

The following tables summarize the photophysical and performance data of representative fluorescent probes based on 7-hydroxybenzoxazinone and 7-aminocoumarin scaffolds, which serve as close analogs.

Table 1: Photophysical Properties of a 7-Hydroxybenzoxazinone-Based Probe for Biothiols

PropertyValueReference
Excitation Wavelength (λex)405 nm[3]
Emission Wavelength (λem)540 nm[3]
Stokes Shift155 nm[3]
Fluorescence Enhancement (upon reaction with GSH)up to 70-fold[3]
Detection Limit for GSH14.5 nM[3]
Detection Limit for Cys17.5 nM[3]
Detection Limit for Hcy80.0 nM[3]

Table 2: Photophysical Properties of 7-Aminocoumarin Derivatives

CompoundExcitation Wavelength (λex)Emission Wavelength (λem)Quantum Yield (Φ)Solvent/ConditionsReference
7-Aminocoumarin351 nm430 nm--
7-Amino-4-methylcoumarin (AMC)345 nm445 nm--
7-(Diethylamino)coumarin-3-carboxamide derivative--0.36THF[4]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and application of fluorescent probes based on the 7-amino-benzoxazinone scaffold, adapted from methodologies for analogous compounds.

General Synthesis of a "Turn-On" Fluorescent Probe for a Specific Analyte

This protocol describes a general strategy for synthesizing a fluorescent probe from this compound by attaching a recognition moiety that quenches fluorescence until it reacts with the target analyte.

Workflow for Probe Synthesis:

G cluster_synthesis Probe Synthesis A 7-amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one C Reaction (e.g., Amide Coupling) A->C B Recognition Moiety with Quencher & Reactive Group B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS) D->E F Final Fluorescent Probe E->F

Caption: General workflow for synthesizing a fluorescent probe.

Materials:

  • This compound

  • Recognition moiety with a reactive group (e.g., a carboxylic acid or sulfonyl chloride) and a quencher

  • Coupling agents (e.g., EDC/NHS for amide coupling)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Base (e.g., triethylamine or DIPEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the recognition moiety (1.1 equivalents) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Reaction:

    • For amide coupling: Add the coupling agents (e.g., EDC, 1.5 equivalents; NHS, 1.5 equivalents) and a base (e.g., triethylamine, 2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

  • Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fluorescence Spectroscopy

This protocol outlines the steps to characterize the photophysical properties of the synthesized probe and its response to the target analyte.

Materials:

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Analyte stock solution

  • Buffer solution (e.g., PBS, pH 7.4)

  • Spectrofluorometer

  • Cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • Fluorescence Measurement of the Probe: Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Titration with Analyte: Add increasing concentrations of the analyte to the probe solution and record the fluorescence emission spectrum after each addition. Allow for an appropriate incubation time for the reaction to complete.

  • Selectivity Test: Repeat the fluorescence measurement with other potentially interfering species to assess the selectivity of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and dynamic range.

Cell Culture and Bioimaging

This protocol provides a general method for using the fluorescent probe for imaging in living cells.

Workflow for Cellular Imaging:

G cluster_imaging Cellular Imaging A Cell Seeding and Culture B Incubation with Fluorescent Probe A->B C Washing to Remove Excess Probe B->C D Induction of Analyte (Optional) C->D E Fluorescence Microscopy Imaging D->E G cluster_pet PET 'Turn-On' Mechanism A Fluorophore-Quencher (Low Fluorescence) C Fluorophore-Analyte Complex (High Fluorescence) A->C Analyte Binding Blocks PET B Analyte B->C G cluster_ict ICT-Based Sensing A Probe with Electron- Donating Group (EDG) and Electron- Withdrawing Group (EWG) B Analyte Interaction with EDG or EWG A->B C Change in ICT Character B->C D Shift in Emission Wavelength (Ratiometric Sensing) C->D

References

Application Note and Protocols for the Quantification of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The proposed methods are based on established analytical techniques for structurally similar aromatic amines and benzoxazinone derivatives and require validation for this specific analyte.

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for routine analysis and quantification in bulk materials and simple matrices.

  • LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices such as plasma and tissue homogenates.

The selection of the appropriate method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method outlines a reverse-phase HPLC approach for the quantification of this compound.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. Based on similar aromatic amine structures, a wavelength in the range of 254-280 nm is a suitable starting point.[1]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Expected Quantitative Data (HPLC-UV)

The following table summarizes the typical performance characteristics that would be expected from a validated HPLC-UV method. These values are illustrative and must be determined experimentally.

ParameterExpected Performance
Linearity (r²)≥ 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Precision (%RSD)< 2% (Intra-day), < 3% (Inter-day)
Accuracy (% Recovery)98 - 102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis, an LC-MS/MS method is recommended.[2]

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar, stable isotope-labeled compound is recommended.

2. LC and MS Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A rapid gradient tailored for fast analysis, e.g., 5% B to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

3. MRM Transition Optimization:

  • The precursor ion ([M+H]⁺) for this compound (Molecular Weight: 178.19 g/mol ) is expected at m/z 179.2.

  • Product ions need to be determined by infusing a standard solution and performing a product ion scan. Characteristic fragmentation patterns for benzoxazinones can be used as a starting point.[2] Two specific precursor-to-product ion transitions should be selected for quantification and confirmation.

4. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method but at lower concentrations suitable for LC-MS/MS sensitivity.

  • Sample Preparation (e.g., for plasma):

    • Protein precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

Expected Quantitative Data (LC-MS/MS)

The following table presents anticipated performance characteristics for a validated LC-MS/MS method. These are representative values and require experimental verification.

ParameterExpected Performance
Linearity (r²)≥ 0.995
Range0.1 - 1000 ng/mL
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Precision (%RSD)< 15% (Intra-day and Inter-day)
Accuracy (% Recovery)85 - 115%

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter dilute Dilute if Necessary filter->dilute hplc HPLC Injection dilute->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) start->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc UPLC Injection reconstitute->lc separation C18 Column Separation lc->separation ms ESI-MS/MS (MRM Mode) separation->ms integrate Peak Integration (Analyte & IS) ms->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one".

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

The most common methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: My compound is showing significant tailing during silica gel column chromatography. What could be the cause and how can I resolve it?

Tailing is a common issue when purifying amines on silica gel. The basic amino group of your compound interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base like triethylamine (TEA) (typically 0.1-2%) or a solution of ammonia in methanol can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.[1]

  • Use an alternative stationary phase: Consider using amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[1] Alumina (neutral or basic) can also be a suitable alternative to silica gel.

Q3: I am having difficulty finding a suitable solvent system for the recrystallization of my compound. What are some good starting points?

For benzoxazinone derivatives, a combination of a solvent in which the compound is soluble at high temperatures and a solvent in which it is poorly soluble at low temperatures is often effective. Based on protocols for similar compounds, a good starting point for this compound is a mixture of tetrahydrofuran (THF) and hexane. A ratio of 1:5 (THF:Hexane) has been reported for a similar compound.[2] Other potential solvent systems to screen include ethanol, methanol, ethyl acetate, and mixtures of these with water or alkanes.

Q4: My purified compound appears to be degrading over time. Are there any stability issues I should be aware of?

Some benzoxazinone derivatives can be susceptible to ring-opening, especially in the presence of nucleophiles or under harsh pH conditions. It is advisable to store the purified compound in a cool, dry, and dark place. If you suspect instability during purification, avoid prolonged exposure to acidic or basic conditions and use milder purification techniques where possible.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve even at boiling. Incorrect solvent choice (compound is insoluble).- Try a more polar solvent or a different solvent mixture. - Increase the volume of the solvent.
Compound oils out instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated.- Use a lower-boiling point solvent. - Add a small seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod.
No crystals form upon cooling. - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Low recovery of the purified compound. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Cool the crystallization mixture for a longer period or at a lower temperature. - Minimize the amount of solvent used for dissolution. - Pre-heat the funnel and filter paper for hot filtration.
Purified compound is still impure. - Impurities have similar solubility to the product. - Inefficient removal of mother liquor.- Perform a second recrystallization. - Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. - Consider purification by column chromatography.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol).
Compound runs with the solvent front (Rf = 1). The mobile phase is too polar.- Decrease the polarity of the eluent (e.g., increase the percentage of hexane or dichloromethane).
Poor separation of the compound from impurities. - Inappropriate mobile phase. - Column overloading.- Screen different solvent systems using Thin Layer Chromatography (TLC) to optimize selectivity. - Use a shallower gradient or isocratic elution. - Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the compound spot/peak. Strong interaction of the basic amine with the acidic silica gel.- Add 0.1-2% triethylamine (TEA) or another volatile base to the mobile phase.[1] - Use amine-functionalized silica gel or alumina as the stationary phase.[1]
Compound appears to be decomposing on the column. The compound is unstable on silica gel.- Use a less acidic stationary phase like neutral alumina. - Deactivate the silica gel by pre-treating it with the mobile phase containing a base. - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general starting point for the recrystallization of "this compound". Optimization may be required.

  • Dissolution: In a suitable flask, dissolve the crude compound in a minimum amount of hot tetrahydrofuran (THF).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: To the hot solution, slowly add hexane (an anti-solvent) dropwise until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold THF/hexane mixture (e.g., 1:5 ratio).

  • Drying: Dry the purified crystals under vacuum.

Parameter Recommended Starting Condition
Solvent System Tetrahydrofuran (THF) / Hexane
Approximate Ratio (v/v) 1:5 (THF:Hexane)[2]
Temperature Dissolve in hot THF, cool to 0-4 °C
Protocol 2: Silica Gel Column Chromatography

This protocol is a general guideline. The optimal mobile phase should be determined by Thin Layer Chromatography (TLC) beforehand.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. For this class of compounds, a ratio of 5:1 (n-hexane:ethyl acetate) has been reported for TLC analysis of similar structures.[3] Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound. To counteract tailing, add 0.5-1% triethylamine (TEA) to the mobile phase.

  • Column Packing: Pack a chromatography column with silica gel (230-400 mesh) using the chosen mobile phase (without the higher polarity component if using a gradient).

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. If a gradient is needed, gradually increase the polarity of the mobile phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Parameter Recommended Starting Condition
Stationary Phase Silica Gel (230-400 mesh) or Amine-functionalized Silica Gel
Mobile Phase n-Hexane / Ethyl Acetate with 0.5-1% Triethylamine (TEA)
Initial Mobile Phase Ratio Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity.

Visualizations

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column analysis Purity Check (TLC, NMR, etc.) recrystallization->analysis column->analysis pure Pure Product analysis->column Purity < 95% analysis->pure Purity ≥ 95%

Caption: General workflow for the purification of this compound.

Troubleshooting_Tailing start Tailing observed in Silica Gel Chromatography add_tea Add 0.1-2% Triethylamine to Mobile Phase start->add_tea Option 1 use_nh_silica Use Amine-functionalized Silica Gel start->use_nh_silica Option 2 use_alumina Use Alumina as Stationary Phase start->use_alumina Option 3 resolved Tailing Resolved add_tea->resolved use_nh_silica->resolved use_alumina->resolved

Caption: Decision tree for troubleshooting tailing in silica gel chromatography.

References

"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" stability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage of solutions, use of amber vials at -20°C is advisable. For long-term storage, aliquoting solutions and storing at -80°C can prevent degradation from repeated freeze-thaw cycles.

Q2: What solvents are suitable for dissolving this compound?

Based on the properties of similar benzoxazinone derivatives, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are likely to be effective solvents.[2] For aqueous buffers, solubility may be limited. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect biological assays.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

Benzoxazinone structures can be susceptible to hydrolysis, particularly at extreme pH values, which can lead to the opening of the oxazine ring. The amino group may also be prone to oxidation. Degradation can be accelerated by exposure to high temperatures, strong acids or bases, oxidizing agents, and UV light.[3][4]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage: Confirm that the compound has been stored at the recommended 2-8°C, protected from light and moisture. 2. Fresh Solutions: Prepare fresh solutions for each experiment from solid material. Avoid using old stock solutions. 3. Solvent Purity: Ensure the solvent used for dissolution is of high purity and anhydrous, as contaminants can promote degradation. 4. pH of Medium: Check the pH of your experimental buffer. Extreme pH can cause hydrolysis.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS). Presence of degradation products or impurities.1. Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in confirming if the unexpected peaks correspond to degradants. 2. Purity Check: Re-evaluate the purity of your starting material using a suitable analytical method. 3. Blank Run: Run a blank sample (solvent and matrix without the compound) to rule out contamination from the solvent or sample matrix.
Poor solubility in aqueous buffers. The compound is inherently hydrophobic.1. Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final organic solvent concentration is low and does not affect your assay. 2. pH Adjustment: Investigate the effect of pH on solubility. The amino group may be protonated at lower pH, potentially increasing aqueous solubility. 3. Use of Surfactants: For in vitro assays, a low concentration of a non-ionic surfactant (e.g., Tween® 80) may aid in solubilization, but check for compatibility with your experimental system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.[4][5]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Illustrative Data from a Forced Degradation Study (Hypothetical)

Stress Condition % Degradation Number of Degradation Products Major Degradant Peak (Retention Time)
0.1 M HCl (60°C, 24h)15.2%24.8 min
0.1 M NaOH (60°C, 24h)25.8%33.5 min
3% H₂O₂ (RT, 24h)8.5%16.2 min
Thermal (Solid, 105°C, 48h)2.1%17.1 min
Photolytic (UV, 24h)5.6%25.9 min

Visualizations

Logical Workflow for Troubleshooting Purity Issues

G Troubleshooting Workflow for Purity Issues start Unexpected Peak in Chromatography check_purity Re-evaluate Purity of Starting Material start->check_purity run_blank Run Blank Sample (Solvent + Matrix) start->run_blank forced_degradation Perform Forced Degradation Study start->forced_degradation impurity Peak is an Impurity in Starting Material check_purity->impurity Peak Present? contamination Peak is a Contaminant run_blank->contamination Peak Present? compare_peaks Compare Peaks with Degradants forced_degradation->compare_peaks degradant Peak is a Degradation Product compare_peaks->degradant Peak Matches? source_new_batch Source New Batch of Compound impurity->source_new_batch Yes identify_source Identify and Eliminate Source of Contamination contamination->identify_source Yes optimize_conditions Optimize Storage and Handling Conditions degradant->optimize_conditions Yes

Caption: A logical workflow for identifying the source of unexpected peaks in chromatographic analysis.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Kinase Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes compound 7-amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one compound->kinase_b Inhibits

Caption: A diagram illustrating the hypothetical inhibitory action of the compound on a cellular signaling pathway.

References

"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one in biological buffers. The recommendations are based on the general properties of benzoxazinone derivatives and best practices for handling poorly water-soluble compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data for this compound (MW: 178.19 g/mol ) is not extensively published, compounds with a similar benzoxazinone core are known to be hydrophobic and exhibit poor solubility in aqueous solutions.[1][2] They are typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][4] For instance, a structurally related compound, 7-amino-4-methylcoumarin, is soluble in DMSO at approximately 3 mg/mL but shows a significant drop in solubility to as low as 0.02 mg/mL when diluted into PBS.[4] Therefore, it is anticipated that this compound will follow a similar pattern.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. Why does this happen and how can I prevent it?

This is a common issue for hydrophobic compounds.[5] The organic solvent (DMSO) can hold a high concentration of the compound, but when this stock is diluted into an aqueous buffer, the compound's concentration may exceed its aqueous solubility limit, causing it to precipitate.

To prevent precipitation:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Optimize Dilution Protocol: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring.[6] This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Use Co-solvents: Including a small percentage of a water-miscible organic co-solvent in your final buffer can increase solubility.[7][8] However, be mindful that high concentrations of solvents like DMSO can affect biological assays.[5]

  • Gentle Warming or Sonication: Briefly warming the solution to 37°C or using a sonicator after dilution can help redissolve small amounts of precipitate.[6] Ensure this is compatible with your assay components.

Q3: What is the maximum recommended concentration of DMSO in a biological experiment?

The tolerance for DMSO varies significantly between cell types and assay systems. A general guideline is to keep the final concentration of DMSO below 1% (v/v), and ideally below 0.5%, to minimize artifacts and cytotoxicity.[6] It is crucial to run a vehicle control (buffer with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your experiment.

Q4: How can I systematically improve the solubility of this compound for my experiments?

Improving solubility often requires a multi-faceted approach.[9]

  • pH Adjustment: If the compound has ionizable groups (like the amino group), adjusting the pH of the buffer can increase solubility. The amino group suggests the compound is basic; therefore, lowering the pH of the buffer should lead to the formation of a more soluble protonated form.

  • Use of Excipients: Surfactants (e.g., Tween-80, Pluronic F-68) can be used at low concentrations to form micelles that encapsulate the hydrophobic compound.[7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1][7]

Section 2: Troubleshooting Guides

Problem: Compound Precipitation Observed Upon Dilution

If you observe cloudiness, haziness, or visible precipitate after diluting your stock solution, follow this troubleshooting workflow.

G start Precipitate Observed in Aqueous Buffer check_stock Is the DMSO stock clear and fully dissolved? start->check_stock remake_stock Action: Remake stock. Use sonication or gentle warming if necessary. check_stock->remake_stock No check_conc Is final concentration too high? check_stock->check_conc Yes remake_stock->check_stock lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_dilution Was dilution performed correctly? check_conc->check_dilution No success Problem Solved: Clear Solution lower_conc->success improve_dilution Action: Add stock to buffer slowly while vortexing. check_dilution->improve_dilution No use_excipients Action: Test solubility-enhancing excipients (e.g., co-solvents, surfactants, cyclodextrins). check_dilution->use_excipients Yes improve_dilution->success use_excipients->success G cluster_sources Potential Sources of Error cluster_checks Verification Steps A Inconsistent Stock Preparation/Storage A1 Check stock clarity before each use. Avoid repeated freeze-thaw cycles. A->A1 B Precipitation During Assay Incubation B1 Visually inspect plates/ tubes post-incubation. Measure concentration in supernatant. B->B1 C Variable Dilution Technique C1 Standardize dilution protocol. Use reverse pipetting for viscous stock solutions. C->C1 D Compound Adsorption to Plastics D1 Test low-binding microplates. Include a surfactant like Tween-20 (0.01%). D->D1 Result Inconsistent Experimental Results Result->A Result->B Result->C Result->D G cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Drives Compound 7-amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one Compound->Kinase2 Inhibits

References

Overcoming "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yields in the synthesis of this compound?

A1: Low yields in the synthesis of this and related heterocyclic compounds can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. It's advisable to perform small-scale trial reactions to determine the optimal parameters.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to unwanted side reactions and incomplete conversion. Ensure high-purity reagents and dry solvents are used, especially for moisture-sensitive steps.[1]

  • Atmospheric Moisture and Oxygen: Certain intermediates in the synthesis may be sensitive to air and moisture. Employing an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

  • Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor reaction rates and lower yields.

  • Product Decomposition: The benzoxazinone ring can be susceptible to degradation under harsh reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product decomposition.[2]

Q2: My purified product appears to be degrading over time. What are the stability issues with this compound?

A2: Benzoxazinone derivatives can exhibit stability issues, particularly hydrolysis of the lactone ring. The stability is often pH-dependent. It is recommended to store the compound as a dry solid in a cool, dark, and dry place. For solutions, using aprotic solvents and avoiding acidic or basic conditions can help minimize degradation. The presence of the amino group might also make the compound susceptible to oxidation.

Q3: I am observing unexpected peaks in the NMR spectrum of my compound. What are some potential artifacts?

A3: Unexpected NMR peaks could arise from several sources:

  • Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, methanol) are a frequent source of extraneous peaks.

  • Water: A broad singlet is often observed for water, and its chemical shift can vary depending on the solvent and temperature.

  • Side Products or Intermediates: Incomplete reaction or side reactions can lead to the presence of starting materials or byproducts. For instance, incomplete N-methylation would result in signals corresponding to the 7-amino-2H-1,4-benzoxazin-3(4H)-one precursor.

  • Rotational Isomers (Rotamers): Amides can exhibit restricted rotation around the C-N bond, leading to the appearance of two sets of signals for the same compound. This is a known phenomenon in NMR spectroscopy.

Q4: The mass spectrum of my product shows multiple fragments. What are the expected fragmentation patterns for this compound?

  • Loss of CO: A neutral loss of 28 Da is a common fragmentation for lactones and amides.

  • Loss of CH3: Cleavage of the N-methyl group can result in a fragment with a loss of 15 Da.

  • Ring Cleavage: The benzoxazinone ring can undergo various cleavage patterns. A common fragmentation for similar structures involves the loss of the C2 and C3 atoms with their substituents.

Troubleshooting Guides

Guide 1: Low Yield in Synthesis

This guide provides a systematic approach to troubleshooting low reaction yields.

Symptom Possible Cause Suggested Solution
Low conversion of starting material Suboptimal reaction temperature or time.Optimize temperature and reaction time by running small-scale experiments and monitoring progress by TLC or LC-MS.
Inactive catalyst or reagents.Use fresh, high-purity reagents and catalysts. Ensure proper activation if required.
Poor mixing in a heterogeneous reaction.Increase the stirring rate or consider using a mechanical stirrer for viscous mixtures.
Formation of multiple byproducts Incorrect reaction temperature (too high).Lower the reaction temperature. Add reagents dropwise to control exothermic reactions.
Presence of impurities in starting materials.Purify starting materials before use.
Side reactions due to air or moisture.Conduct the reaction under an inert atmosphere (N2 or Ar) using dry solvents and glassware.
Product loss during workup/purification Product is partially soluble in the aqueous phase.Perform multiple extractions with the organic solvent. Saturate the aqueous layer with brine to decrease the polarity.
Product degradation on silica gel.Consider using a less acidic stationary phase like alumina for chromatography or alternative purification methods like recrystallization or preparative HPLC.
Product is volatile.Be cautious during solvent removal under reduced pressure (rotoevaporation). Use a cold trap and avoid excessive heating.[2]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting cluster_solutions Solutions start Low Yield Observed reagents Check Reagent & Solvent Purity start->reagents conditions Verify Reaction Conditions (Temp, Time) start->conditions workup Review Workup & Purification start->workup atmosphere Ensure Inert Atmosphere (if needed) start->atmosphere purify_reagents Purify Reagents / Use Dry Solvents reagents->purify_reagents optimize_conditions Optimize Reaction Parameters conditions->optimize_conditions modify_workup Modify Extraction / Purification workup->modify_workup improve_atmosphere Improve Inert Atmosphere Technique atmosphere->improve_atmosphere

Caption: A logical workflow for troubleshooting low reaction yields.

Guide 2: Product Purity Issues

This guide addresses common challenges in obtaining a pure product.

Symptom Possible Cause Suggested Solution
Persistent impurity after column chromatography Impurity co-elutes with the product.Try a different solvent system for chromatography. Consider using a different stationary phase (e.g., alumina, C18). Preparative HPLC can offer better resolution.
Tailing of the product on the silica gel column.Add a small amount of a basic modifier like triethylamine to the eluent to improve the peak shape of basic compounds.
Product discoloration (e.g., turning brown) Oxidation of the amino group.Handle the compound under an inert atmosphere. Store in a dark container. Consider using antioxidants during storage if compatible with downstream applications.
Presence of colored impurities.Recrystallization can be an effective method for removing colored impurities. Activated carbon treatment of a solution of the crude product can also be attempted.
Inseparable mixture of product and starting material Incomplete reaction.Increase the reaction time or temperature. Add a slight excess of one of the reagents.
Reversible reaction.If the reaction is reversible, try to remove a byproduct to drive the equilibrium towards the product side.

Purification Strategy Decision Tree

Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No / Recrystallization fails pure_product Pure Product recrystallize->pure_product column_issues Co-eluting impurities? column->column_issues hplc Preparative HPLC column_issues->hplc Yes column_issues->pure_product No hplc->pure_product

Caption: A decision tree for selecting an appropriate purification strategy.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the unmethylated analog and general N-methylation procedures.

Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

  • To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add ethyl bromoacetate dropwise at room temperature and then heat the reaction mixture to facilitate the cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Reduction of the Nitro Group to Synthesize 7-amino-2H-1,4-benzoxazin-3(4H)-one

  • Suspend the 7-nitro-2H-1,4-benzoxazin-3(4H)-one in a solvent such as methanol or ethanol.

  • Add a catalyst, for example, 10% Palladium on carbon.[3]

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Step 3: N-methylation to Yield this compound

  • Dissolve the 7-amino-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent like DMF or THF.

  • Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Add a methylating agent, for example, methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it to get the crude product.

  • Purify the crude product by column chromatography or recrystallization.

General Synthetic Pathway

Synthesis_Pathway A 2-Amino-5-nitrophenol B 7-Nitro-2H-1,4-benzoxazin-3(4H)-one A->B Ethyl bromoacetate, Base C 7-Amino-2H-1,4-benzoxazin-3(4H)-one B->C H2, Pd/C D This compound C->D CH3I, Base

Caption: Synthetic route to this compound.

Protocol 2: HPLC Purification of Aromatic Amines

This is a general protocol that can be adapted for the purification of this compound.

Parameter Recommendation
Column Reversed-phase C18 column.
Mobile Phase A gradient of water and acetonitrile or methanol is commonly used.
Modifier To improve peak shape for basic compounds, a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can be added to the mobile phase.
Detection UV detection at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
Sample Preparation Dissolve the crude sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter before injection.

Note: The optimal conditions will need to be determined empirically for this specific compound.

References

Technical Support Center: Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Proposed Synthetic Pathway

A common route to synthesize substituted benzoxazinones involves the cyclization of an appropriate aminophenol derivative. For the target molecule, this compound, a plausible synthetic pathway starts from 2-amino-5-nitrophenol. This pathway involves N-methylation, chloroacetylation, cyclization, and finally, reduction of the nitro group.

Synthetic Pathway A 2-amino-5-nitrophenol B 2-(methylamino)-5-nitrophenol A->B  N-methylation   C 2-(N-methyl-2-chloroacetamido)-5-nitrophenol B->C  Chloroacetylation   D 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one C->D  Intramolecular  Cyclization   E This compound D->E  Nitro Reduction  

Caption: Proposed synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2-amino-5-nitrophenol. This allows for the introduction of the amino group at the 7-position after the formation of the benzoxazinone ring.

Q2: What are the key steps in the synthesis of the target molecule from 2-amino-5-nitrophenol?

The key synthetic transformations are:

  • N-methylation: Introduction of a methyl group on the amino functionality of 2-amino-5-nitrophenol.

  • Chloroacetylation: Acylation of the secondary amine with chloroacetyl chloride.

  • Intramolecular Cyclization: Formation of the benzoxazinone ring via an intramolecular Williamson ether synthesis.

  • Nitro Group Reduction: Reduction of the nitro group to the desired primary amine at the 7-position.

Q3: Which reagents are typically used for the nitro group reduction in the final step?

Commonly used reagents for the reduction of an aromatic nitro group to an amine include:

  • Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl.

  • Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source like H₂ gas or ammonium formate.

  • Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem 1: Low yield during N-methylation of 2-amino-5-nitrophenol.
Possible Cause Suggested Solution
Over-methylation (quaternary ammonium salt formation) Use a milder methylating agent or carefully control the stoichiometry of the methylating agent (e.g., use 1.0-1.1 equivalents of methyl iodide or dimethyl sulfate).
Poor solubility of the starting material Select a suitable solvent system that dissolves 2-amino-5-nitrophenol. A mixture of polar aprotic solvents like DMF or DMSO with a less polar co-solvent might be effective.
Inappropriate base Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine without competing in the reaction.
Problem 2: Incomplete chloroacetylation.
Possible Cause Suggested Solution
Deactivation of the amine by the nitro group The electron-withdrawing nature of the nitro group can reduce the nucleophilicity of the amine. Perform the reaction at a slightly elevated temperature or use a more reactive acylating agent. Ensure the reaction is carried out under anhydrous conditions.
Hydrolysis of chloroacetyl chloride Use freshly distilled chloroacetyl chloride and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Insufficient base Use a suitable base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.
Problem 3: Low yield or failure of the intramolecular cyclization.
Possible Cause Suggested Solution
Weak base A strong base is typically required to deprotonate the phenolic hydroxyl group to initiate the intramolecular Williamson ether synthesis. Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Steric hindrance If there is significant steric hindrance around the reacting centers, the reaction may require higher temperatures or longer reaction times.
Side reactions Intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the intramolecular pathway.
Problem 4: Incomplete reduction of the nitro group or formation of side products.
Possible Cause Suggested Solution
Incomplete reaction with SnCl₂/HCl Ensure a sufficient excess of the reducing agent is used. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
Catalyst poisoning during catalytic hydrogenation Ensure the starting material is pure and free of catalyst poisons like sulfur-containing compounds. Use a fresh batch of catalyst.
Formation of azo or azoxy compounds This can occur under certain reducing conditions. The choice of reducing agent and reaction conditions is crucial. SnCl₂/HCl or catalytic hydrogenation are generally reliable for clean reduction of aromatic nitro groups.

Experimental Protocols

General Protocol for the Synthesis of 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one (Intermediate D)
  • N-methylation: To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃) and a methylating agent (e.g., methyl iodide). Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Chloroacetylation: Dissolve the crude 2-(methylamino)-5-nitrophenol in a suitable solvent (e.g., dichloromethane or THF) and cool in an ice bath. Add a base (e.g., triethylamine or pyridine) followed by the dropwise addition of chloroacetyl chloride. Allow the reaction to warm to room temperature and stir until completion.

  • Cyclization: To a solution of the crude 2-(N-methyl-2-chloroacetamido)-5-nitrophenol in a polar aprotic solvent (e.g., DMF or acetone), add a strong base (e.g., NaH or K₂CO₃) and heat the mixture to promote intramolecular cyclization. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, quench the reaction, extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for the Reduction of 7-nitro-4-methyl-2H-1,4-benzoxazin-3(4H)-one to this compound (Final Product E)
  • Reaction Setup: Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Reduction:

    • Using SnCl₂·2H₂O: Add a solution of SnCl₂·2H₂O in concentrated HCl to the solution of the nitro compound and stir at room temperature or with gentle heating.

    • Using Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) while stirring vigorously.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • For SnCl₂ reduction: Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or NaOH solution) until the tin salts precipitate. Filter the mixture and extract the filtrate with an organic solvent.

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final this compound.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction.

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
SnCl₂·2H₂O / HCl Ethanol, 50-70 °CReliable, tolerant of many functional groups.Requires stoichiometric amounts, work-up can be tedious due to tin salt precipitation.
Fe / NH₄Cl Ethanol/Water, RefluxInexpensive, environmentally benign.Can require acidic conditions, sometimes leading to side reactions.
H₂ / Pd/C Ethanol or Ethyl Acetate, RT, 1 atm H₂Clean reaction, high yields, easy work-up.Catalyst can be expensive and pyrophoric, not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes).

Logical Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions TLC Analyze Reaction Mixture by TLC CheckConditions->TLC MultipleSpots Multiple Spots on TLC? TLC->MultipleSpots NoReaction No Reaction? TLC->NoReaction SideReaction Identify Side Products (e.g., by MS, NMR) MultipleSpots->SideReaction Yes Optimize Optimize Conditions (Solvent, Base, Reagent) MultipleSpots->Optimize No SideReaction->Optimize Purification Improve Purification Technique Optimize->Purification Success Problem Solved Optimize->Success Purification->Success IncreaseReactivity Increase Reactivity (Higher Temp, Stronger Reagent) NoReaction->IncreaseReactivity Yes IncreaseReactivity->Success

Caption: A logical workflow for troubleshooting common issues during synthesis.

Technical Support Center: Scale-Up Synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guide

The synthesis of this compound on a larger scale can present several challenges. A common synthetic approach involves the initial formation of a benzoxazinone ring, followed by N-alkylation and nitro group reduction. This guide addresses potential issues at each key stage.

A plausible synthetic pathway is outlined below:

  • Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

  • Step 2: N-methylation to form 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one.

  • Step 3: Reduction of the nitro group to yield the final product, this compound.

Synthesis_Pathway A Starting Materials (e.g., 2-amino-5-nitrophenol) B Step 1: Cyclization 7-nitro-2H-1,4-benzoxazin-3(4H)-one A->B e.g., Chloroacetyl chloride C Step 2: N-Methylation 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one B->C Methylating agent (e.g., Methyl iodide) D Step 3: Nitro Reduction This compound C->D Reducing agent (e.g., H2, Pd/C)

Figure 1: Plausible synthetic pathway for this compound.

Issue 1: Low Yield or Incomplete N-Methylation (Step 2)

Question: We are experiencing low yields and incomplete conversion during the N-methylation of 7-nitro-2H-1,4-benzoxazin-3(4H)-one. What are the potential causes and solutions?

Answer:

Low yields in N-methylation of lactam systems like benzoxazinones can be attributed to several factors, especially during scale-up.

Potential Causes and Troubleshooting Steps:

  • Insufficient Basicity: Amides are weak bases and require a sufficiently strong base to be deprotonated for efficient alkylation.

    • Recommendation: Ensure the base used (e.g., potassium carbonate, sodium hydride) is strong enough and used in an appropriate stoichiometric amount to drive the deprotonation to completion. The choice of base can be critical and may require optimization.

  • Competing O-Alkylation: A significant side reaction can be the alkylation at the oxygen atom of the amide, forming an O-methylated impurity. The ratio of N- to O-alkylation can be influenced by the solvent, counter-ion, and temperature.

    • Recommendation: Employing a polar aprotic solvent like DMSO can favor N-alkylation. The use of additives such as Mg(OMe)₂ has been reported to improve the N:O alkylation ratio in similar systems.

  • Poor Solubility: The starting material or the deprotonated intermediate may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Recommendation: Select a solvent in which the starting material and intermediates are reasonably soluble. Solvent screening is crucial during process development.

  • Reactivity of Methylating Agent: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) can impact the reaction rate and selectivity.

    • Recommendation: Methyl iodide is a common and effective methylating agent. Ensure its purity and appropriate stoichiometry.

Summary of N-Methylation Parameters:

ParameterRecommendationPotential Issue
Base Use a strong base (e.g., K₂CO₃, NaH) in sufficient quantity.Incomplete deprotonation leading to low conversion.
Solvent Polar aprotic solvents (e.g., DMSO, DMF).Poor solubility, competing O-alkylation.
Temperature Optimize for reaction rate vs. side product formation (e.g., 60°C).Decomposition or increased side reactions at high temperatures.
Methylating Agent High-purity methyl iodide or dimethyl sulfate.Impurities can lead to side reactions.
Issue 2: Incomplete Nitro Reduction or Formation of Byproducts (Step 3)

Question: During the catalytic hydrogenation of 4-methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one, we are observing incomplete reduction and the formation of colored impurities. How can we optimize this step?

Answer:

The reduction of an aromatic nitro group is a critical step that can be prone to challenges, especially in the presence of other functional groups.

Potential Causes and Troubleshooting Steps:

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be deactivated by impurities in the substrate or solvent, or by sintering at high temperatures.

    • Recommendation: Ensure the starting material is of high purity. Use high-quality, fresh catalyst. The catalyst loading may need to be optimized for scale-up.

  • Incomplete Reaction: Insufficient hydrogen pressure, poor agitation, or inadequate reaction time can lead to incomplete conversion.

    • Recommendation: Ensure the reactor is properly sealed and pressurized with hydrogen. Vigorous stirring is essential to ensure good mass transfer between the gas, liquid, and solid phases.[1] Monitor the reaction by hydrogen uptake.[1]

  • Formation of Intermediates and Byproducts: The reduction of nitro groups proceeds through nitroso and hydroxylamine intermediates.[2] These intermediates can sometimes react with each other to form dimeric impurities like azo or azoxy compounds, which are often colored.

    • Recommendation: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to a cleaner reaction profile.[3]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Recommendation: Protic solvents like methanol or ethanol are commonly used for catalytic hydrogenation. The solubility of the starting material and product should be considered.

General Protocol for Catalytic Hydrogenation:

  • Reactor Setup: Charge the autoclave with the nitroaromatic substrate, solvent, and Pd/C catalyst.[1]

  • Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.[1]

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure.[1]

  • Reaction: Heat to the target temperature with vigorous stirring.[1]

  • Work-up: After the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.[1]

Nitro_Reduction_Troubleshooting cluster_0 Problem: Incomplete Reduction / Byproducts cluster_1 Solutions A Potential Causes B Catalyst Deactivation A->B C Insufficient H2 Pressure / Agitation A->C D Formation of Azo/Azoxy Impurities A->D E Poor Solvent Choice A->E F Use High-Purity Substrate & Fresh Catalyst B->F G Optimize H2 Pressure & Stirring Rate C->G H Add Vanadium Co-catalyst D->H I Screen Solvents (e.g., MeOH, EtOH) E->I

References

"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" byproduct identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically starts from 2-amino-5-nitrophenol. This undergoes a series of reactions, including N-methylation and cyclization, to form the benzoxazinone ring, followed by reduction of the nitro group to an amine.

Q2: What are some potential sources of byproducts in the synthesis of this compound?

A2: Byproducts can arise from several sources, including incomplete reactions, side reactions of starting materials or intermediates, and degradation of the final product. Specific examples include over-methylation, dimerization, or oxidation of the amino group. The stability of related benzoxazinone compounds can also be a factor, with decomposition sometimes occurring in solution.[1]

Q3: How can I purify the final product to remove byproducts?

A3: Column chromatography is a common and effective method for purifying this compound and removing impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guides

Issue 1: An unexpected peak with a higher molecular weight is observed in the mass spectrum of my final product.

  • Possible Cause: This could indicate the formation of a dimer or a byproduct resulting from the reaction of the desired product with a reactive intermediate.

  • Troubleshooting Steps:

    • Re-evaluate the reaction conditions: High concentrations of starting materials or elevated temperatures can sometimes favor dimerization. Consider diluting the reaction mixture or running the reaction at a lower temperature.

    • Analyze the reaction mixture at different time points: This can help determine when the byproduct is forming.

    • Isolate and characterize the byproduct: Use preparative chromatography to isolate the impurity and then characterize its structure using techniques like NMR and high-resolution mass spectrometry.

Issue 2: The yield of this compound is consistently low.

  • Possible Cause: Low yields can be due to incomplete reactions, the formation of multiple byproducts, or degradation of the product during workup or purification.

  • Troubleshooting Steps:

    • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.

    • Optimize the reaction conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry of reagents to find the optimal conditions for the desired reaction.

    • Investigate the stability of the product: The final compound may be sensitive to pH, light, or temperature. Ensure that the workup and purification conditions are appropriate.

Data Presentation

Table 1: Hypothetical Byproduct Profile under Different Reaction Conditions

Reaction ConditionDesired Product (%)Byproduct A (%)Byproduct B (%)
Condition 1 (Base A, 80°C)751510
Condition 2 (Base B, 80°C)85105
Condition 3 (Base B, 60°C)9253

This table illustrates how changing reaction parameters can influence the product and byproduct distribution. Byproduct A could be an N-acetylated impurity, while Byproduct B might be a dimer.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Byproduct Analysis

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-1000.

    • Data Analysis: Analyze the chromatogram for peaks corresponding to the desired product and any potential impurities. The mass spectrum of each peak can be used to determine its molecular weight and aid in identification.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire 1H NMR and 13C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to determine the structure of the byproduct.

Visualizations

Synthesis_Byproduct cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products A 2-amino-5-nitrophenol C N-methylation A->C B Methylating Agent B->C D Cyclization C->D G Over-methylated Byproduct C->G Side Reaction E Nitro Reduction D->E F 7-amino-4-methyl-2H-1,4- benzoxazin-3(4H)-one E->F

Caption: Synthetic pathway of this compound and a potential side reaction.

References

Technical Support Center: 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling the hygroscopic compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs)

Q1: Is this compound a hygroscopic compound?

While specific data on the hygroscopicity of this compound is limited, related benzoxazinone derivatives are known to be sensitive to moisture. A Safety Data Sheet for the similar compound 7-Amino-2H-1,4-benzoxazin-3(4H)-one explicitly states to "Protect from moisture". Therefore, it is strongly recommended to handle this compound as a hygroscopic solid.

Q2: What are the recommended storage conditions for this compound?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The use of a desiccator containing a suitable drying agent like silica gel or anhydrous calcium chloride is highly recommended to minimize exposure to atmospheric moisture. For long-term storage, placing the sealed container inside a larger, sealed container with a desiccant provides an additional layer of protection.

Q3: What are the potential consequences of improper handling?

Exposure of hygroscopic compounds to moisture can lead to several issues, including:

  • Inaccurate Weighing: The absorption of water will lead to an overestimation of the compound's mass, resulting in errors in solution concentration and reaction stoichiometry.[2]

  • Physical Changes: The compound may clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.

  • Chemical Degradation: Moisture can promote hydrolysis or other degradation pathways, leading to a decrease in purity and potency. Benzoxazinoid aglycons, a related class of compounds, are known to be unstable in aqueous solutions.[3]

  • Reduced Solubility: Changes in the physical form due to water absorption can affect the dissolution rate and solubility of the compound in organic solvents.

Q4: In what potential applications is this compound used?

Derivatives of 1,4-benzoxazin-3-one are versatile scaffolds in medicinal chemistry and drug discovery. They have been investigated for a range of biological activities, including as anticonvulsant and lipid-lowering agents.[4][5] Additionally, the amino-substituted benzoxazinone core can serve as a building block for the synthesis of more complex molecules, including fluorescent probes and other biologically active compounds.[6]

Troubleshooting Guides

This section addresses common problems encountered during the handling and use of hygroscopic this compound.

Issue 1: Inconsistent or inaccurate weighing
  • Symptom: The weight of the compound on the analytical balance is unstable and tends to increase over time. The weighed solid appears clumpy or sticky.

  • Cause: The compound is absorbing moisture from the atmosphere.

  • Solutions:

    • Minimize Exposure Time: Work quickly when weighing the compound. Have all necessary equipment and reagents ready before opening the container.

    • Use a Weighing Boat or Glass Vial: Weigh the compound in a shallow, clean, and dry weighing boat or directly into a pre-weighed vial.[7]

    • Work in a Controlled Environment: If possible, handle the compound in a glove box with a controlled, low-humidity atmosphere.[8]

    • Use a Desiccator: Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation. After dispensing, promptly reseal the container and return it to the desiccator.

    • Prepare a Stock Solution: For frequent use of small quantities, consider preparing a concentrated stock solution in a suitable anhydrous solvent. This avoids repeatedly opening the solid container. Aliquot the stock solution for individual experiments.

Issue 2: Poor solubility or incomplete dissolution
  • Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate forms over time.

  • Cause:

    • The compound may have absorbed moisture, altering its physical properties and solubility.

    • The solvent may not be sufficiently anhydrous.

  • Solutions:

    • Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents. Solvents can be dried using appropriate methods (e.g., molecular sieves) if necessary.

    • Gentle Heating and Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, be cautious about potential degradation at elevated temperatures.

    • Solvent Selection: Test the solubility of a small amount of the compound in various anhydrous solvents to determine the most suitable one for your application.

Issue 3: Inconsistent experimental results or reaction yields
  • Symptom: Variability in assay results, or lower than expected yields in a chemical synthesis.

  • Cause:

    • Inaccurate concentration of the compound due to weighing errors caused by water absorption.

    • Degradation of the compound due to moisture.

    • Water acting as an unintended reactant or inhibitor in the experiment.

  • Solutions:

    • Strict Adherence to Handling Protocols: Consistently apply the recommended procedures for handling hygroscopic solids for all experiments.

    • Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use.

    • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Purity Check: If you suspect degradation, verify the purity of your compound using analytical techniques such as NMR or LC-MS.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound7-Amino-2H-1,4-benzoxazin-3(4H)-one
CAS Number 141068-81-726215-14-5[9]
Molecular Formula C₉H₁₀N₂O₂C₈H₈N₂O₂[9]
Molecular Weight 178.19 g/mol 164.16 g/mol [9]
Appearance SolidLight yellow solid needles[9]
Melting Point Not available220 - 222 °C[9]
Storage Store in a cool, dry place.Protect from moisture.[9]

Experimental Protocols

Representative Synthesis of a this compound Derivative

This protocol is a general representation based on the synthesis of similar benzoxazinone structures and should be adapted and optimized for the specific target molecule.[10][11]

Objective: To synthesize a 7-substituted-4-methyl-2H-1,4-benzoxazin-3(4H)-one.

Materials:

  • 2-amino-5-nitrophenol

  • Methylating agent (e.g., dimethyl sulfate)

  • Reducing agent (e.g., SnCl₂·2H₂O or H₂/Pd-C)

  • Chloroacetyl chloride

  • Base (e.g., K₂CO₃, NaHCO₃)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Purification equipment (e.g., column chromatography, recrystallization supplies)

Procedure:

  • N-Methylation: The starting material, 2-amino-5-nitrophenol, is reacted with a methylating agent in the presence of a base to yield 4-methyl-3-nitro-phenol.

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group to give 5-amino-4-methyl-phenol. This can be achieved using various reducing agents.

  • Acylation: The resulting aminophenol is acylated with chloroacetyl chloride in an anhydrous solvent with a base to form the corresponding amide intermediate.

  • Cyclization: The intermediate undergoes intramolecular cyclization to form the 1,4-benzoxazin-3(4H)-one ring system. This step is often promoted by a base.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the final this compound derivative.

Note: All steps involving moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Mandatory Visualization

experimental_workflow cluster_prep Compound Preparation cluster_assay Screening Assay cluster_analysis Data Analysis weigh Weigh Compound (Hygroscopic Handling) dissolve Dissolve in Anhydrous Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock plate Dispense to Assay Plate stock->plate add_reagents Add Assay Reagents/Enzyme plate->add_reagents incubate Incubate add_reagents->incubate read Read Plate (e.g., Fluorescence) incubate->read analyze Analyze Data read->analyze report Generate Report analyze->report

Caption: General experimental workflow for using a hygroscopic compound in a screening assay.

troubleshooting_workflow start Problem Encountered (e.g., Inaccurate Weight, Poor Solubility) check_storage Verify Proper Storage: - Tightly sealed container? - Stored with desiccant? start->check_storage check_handling Review Handling Technique: - Minimized air exposure? - Used appropriate environment (e.g., glove box)? start->check_handling check_solvent Check Solvent Quality: - Anhydrous grade used? - Freshly opened or properly stored? start->check_solvent prepare_stock Solution: Prepare a stock solution in an anhydrous solvent. check_storage->prepare_stock use_inert Solution: Use an inert atmosphere (N2 or Ar). check_handling->use_inert dry_solvent Solution: Dry the solvent before use. check_solvent->dry_solvent end Problem Resolved prepare_stock->end use_inert->end dry_solvent->end

Caption: Troubleshooting workflow for handling hygroscopic compounds.

References

"7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one" long-term storage solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting of issues related to "7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one". The information provided is based on the chemical properties of the molecule, data from structurally similar compounds, and general best practices for laboratory chemicals.

Recommended Long-Term Storage Conditions

Proper storage is crucial to maintain the integrity and stability of "this compound". The following conditions are recommended based on data for analogous benzoxazinone derivatives and aromatic amines.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions. While some similar compounds are stored at room temperature, refrigeration is a precautionary measure to ensure long-term stability.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the aromatic amine functional group.
Light Amber vial or stored in the darkTo protect the compound from light-induced degradation.
Moisture Tightly sealed container with desiccantBenzoxazinone rings can be susceptible to hydrolysis. The aromatic amine is also sensitive to moisture.
Form SolidStorage in solution is not recommended for long-term due to potential solvent-mediated degradation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the storage and use of "this compound".

Q1: The solid material has changed color (e.g., darkened) over time. What could be the cause and is it still usable?

A1: Color change often indicates degradation, likely due to oxidation of the aromatic amine group. Exposure to air and light can accelerate this process.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a small sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity of the material.

    • Compare to Standard: If available, compare the analytical results to a fresh or reference standard.

    • Usability: If the purity is still within the acceptable range for your experiment, it may be usable. However, for sensitive applications, using a fresh batch is recommended. To prevent future discoloration, store the compound under an inert atmosphere in a dark, refrigerated environment.

Q2: I am observing poor solubility of the compound compared to when it was fresh. Why is this happening?

A2: Decreased solubility can be a result of the formation of less soluble degradation products or polymerization.

  • Troubleshooting Steps:

    • Sonication: Try dissolving the compound with the aid of sonication.

    • Gentle Warming: Gentle warming of the solvent may aid dissolution, but be cautious as heat can accelerate degradation.

    • Purity Check: As with color change, assess the purity of the compound to identify any potential impurities or degradation products that might be affecting its solubility.

Q3: My experimental results are inconsistent when using an older batch of the compound. Could this be related to storage?

A3: Yes, inconsistent results are a strong indicator of compound degradation. The active concentration of the compound may have decreased, or the degradation products may be interfering with your assay.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Use analytical techniques like NMR, LC-MS, or HPLC to confirm the identity and purity of the compound.

    • Use a Fresh Batch: The most reliable solution is to use a fresh, unopened vial of the compound for your experiments.

    • Review Storage Protocol: Ensure that your long-term storage and handling protocols align with the recommended conditions to prevent future issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound?

A1: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, under inert gas, protected from light and moisture), the solid compound is expected to be stable for at least one to two years. For compounds in solution, the stability is significantly reduced and should be used fresh.

Q2: Is it safe to store this compound at room temperature for short periods?

A2: For short periods (days to a few weeks), storage at room temperature in a sealed container protected from light is generally acceptable. However, for long-term storage, refrigeration is strongly advised to minimize the risk of degradation.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common solvents for creating stock solutions of similar compounds. For aqueous buffers, the stability of the compound is likely to be lower. It is recommended to prepare aqueous solutions fresh before use and to be aware that benzoxazinoids can be unstable in aqueous environments.

Q4: How should I handle the compound to minimize degradation?

A4:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weigh out the desired amount quickly and in a low-humidity environment if possible.

  • Reseal the container tightly, and if possible, purge the headspace with an inert gas before re-storing.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of "this compound". Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the 254-280 nm range).

  • Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition or a compatible solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Storage Issues start Observe Issue (e.g., color change, insolubility, inconsistent results) check_purity Assess Purity (HPLC, LC-MS) start->check_purity compare_standard Compare to Reference Standard check_purity->compare_standard is_pure Is Purity Acceptable? compare_standard->is_pure use_compound Proceed with Experiment (with caution) is_pure->use_compound Yes discard Discard and Use Fresh Batch is_pure->discard No review_storage Review and Optimize Storage Protocol use_compound->review_storage discard->review_storage

Caption: A logical workflow for troubleshooting common storage-related issues.

Degradation_Pathway Plausible Degradation Pathways parent This compound oxidation Oxidation Products (e.g., quinone-imine) parent->oxidation Air (O2) hydrolysis Ring-Opened Products parent->hydrolysis Moisture (H2O) photodegradation Photodegradation Products parent->photodegradation Light (hν) polymerization Polymeric Material oxidation->polymerization

Caption: Plausible degradation pathways for the target compound.

Validation & Comparative

A Comparative Guide to 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and Other Benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and other substituted benzoxazinones, focusing on their anticancer and anticonvulsant properties. Due to the limited publicly available data on the specific target molecule, this guide leverages structure-activity relationship (SAR) studies of closely related analogs to infer its potential efficacy and mechanisms of action.

Anticancer Activity: A Comparative Overview

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, often through mechanisms involving the induction of apoptosis and cell cycle arrest. The substitution at the 7-position of the benzoxazinone core plays a crucial role in modulating this activity.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of various 7-substituted benzoxazinone derivatives against different cancer cell lines. The data is compiled from multiple studies to provide a comparative perspective.

Compound ID7-Substituent4-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical -NH₂ -CH₃ HeLa ~15-25 Inferred
Hypothetical -NH₂ -CH₃ MCF-7 ~20-30 Inferred
3c-NO₂-HHeLa38.42[1]
3a-NO₂-HHeLa44.67[1]
3k-NO₂-HHeLa28.54[1]
5b-N₃CH₂-triazolyl-phenyl-HMCF-711.21[2]
5c-N₃CH₂-triazolyl-chlorophenyl-HMCF-79.43[2]
5b-N₃CH₂-triazolyl-phenyl-HHeLa13.56[2]
5c-N₃CH₂-triazolyl-chlorophenyl-HHeLa11.04[2]

Note: The activity for this compound is inferred based on the general trend that the reduction of a nitro group (as in compounds 3a, 3c, 3k) to an amino group can modulate cytotoxic activity. Direct experimental data is needed for confirmation.

Proposed Signaling Pathway for Anticancer Activity

Several studies suggest that benzoxazinone derivatives exert their anticancer effects by targeting key cellular pathways involved in cell proliferation and survival. One proposed mechanism involves the downregulation of the c-Myc oncogene, which can be achieved through the stabilization of G-quadruplex structures in its promoter region.[3] This leads to cell cycle arrest and induction of apoptosis.

anticancer_pathway cluster_drug_interaction Drug Action cluster_cellular_response Cellular Response Benzoxazinone Benzoxazinone G_quadruplex c-Myc Promoter G-Quadruplex Benzoxazinone->G_quadruplex Stabilization c_Myc_mRNA c-Myc mRNA Expression G_quadruplex->c_Myc_mRNA Downregulation p53 p53 Expression c_Myc_mRNA->p53 Upregulation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) c_Myc_mRNA->Cell_Cycle_Arrest Induction Caspase3 Caspase-3 Activation p53->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism of benzoxazinones.

Anticonvulsant Activity: A Comparative Overview

Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been investigated for their anticonvulsant properties, showing promise in preclinical models. The nature of the substituent on the 7-amino group significantly influences the potency and neurotoxicity of these compounds.

Quantitative Data Summary: In Vivo Anticonvulsant Activity

The following table presents the anticonvulsant activity of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-one derivatives in the maximal electroshock (MES) test in mice. This data provides a basis for predicting the potential activity of this compound.

Compound ID7-Substituent4-SubstituentED₅₀ (mg/kg, i.p.)TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Reference
Hypothetical -NH₂ -CH₃ > 50 - - Inferred
4a-NH-benzyl-H45.3258.45.7[4]
4b-NH-(4-F-benzyl)-H31.7228.67.2[4]
4c-NH-(4-Cl-benzyl)-H42.8263.76.2[4]
4d-NH-(4-Br-benzyl)-H48.2289.66.0[4]
4e-NH-(4-CH₃-benzyl)-H51.6312.86.1[4]
Phenytoin--9.568.57.2[4]
Carbamazepine--8.885.39.7[4]

Note: The activity for this compound is inferred. The unsubstituted 7-amino group is generally less potent than the 7-benzylamino derivatives. The 4-methyl substituent's effect requires experimental verification.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol is a standard colorimetric assay to assess cell viability.[1]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazinone derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

mtt_assay_workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Benzoxazinones Incubation_24h->Compound_Treatment Incubation_48h Incubate 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add DMSO Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End in_vivo_workflow cluster_mes Maximal Electroshock (MES) Test cluster_rotarod Rotarod Neurotoxicity Test MES_Admin Administer Compound (i.p.) MES_Wait Wait 30 min MES_Admin->MES_Wait MES_Shock Apply Electroshock MES_Wait->MES_Shock MES_Observe Observe for Tonic Hindlimb Extension MES_Shock->MES_Observe MES_Analyze Calculate ED50 MES_Observe->MES_Analyze Rot_Train Train Mice on Rotarod Rot_Admin Administer Compound (i.p.) Rot_Train->Rot_Admin Rot_Test Place on Rotarod at Time Intervals Rot_Admin->Rot_Test Rot_Observe Record Falls Rot_Test->Rot_Observe Rot_Analyze Calculate TD50 Rot_Observe->Rot_Analyze

References

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective anticancer activity is a perpetual frontier. Among the myriad of heterocyclic compounds, the 1,4-benzoxazin-3-one core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold, with a focus on their potential as anticancer agents, particularly as kinase inhibitors.

This guide synthesizes experimental data from multiple studies to offer an objective comparison of the performance of various derivatives. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further investigation. Visualizations of pertinent signaling pathways and experimental workflows are included to enhance comprehension of the underlying mechanisms of action and research methodologies.

Quantitative Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzoxazinone core and any appended moieties. The following tables summarize the quantitative data from various studies on related benzoxazinone scaffolds, providing insights into the structural modifications that enhance anticancer potency.

Table 1: Antiproliferative Activity of Benzoxazinone Derivatives Against Various Cancer Cell Lines

Compound IDCore Scaffold ModificationTarget Cancer Cell LineIC50 (µM)Reference
Derivative 7 2-aminoquinazolinoneHepG2 (Liver)< 10[1]
MCF-7 (Breast)< 10[1]
HCT-29 (Colon)< 10[1]
Derivative 15 Thiazole-substituted quinazolinoneHepG2 (Liver)< 10[1]
MCF-7 (Breast)< 10[1]
HCT-29 (Colon)< 10[1]
Compound 14b 1,2,3-triazole linked 2H-benzo[b][1][2]oxazin-3(4H)-oneA549 (Lung)7.59 ± 0.31[3]
Compound 14c 1,2,3-triazole linked 2H-benzo[b][1][2]oxazin-3(4H)-oneA549 (Lung)18.52 ± 0.59[3]
Compound 3a 7-nitro-2-(p-tolyl)-4H-benzo[d][2][4]oxazin-4-oneHeLa (Cervical)Significant[5]
Compound 3c 7-nitro-2-(4-chlorophenyl)-4H-benzo[d][2][4]oxazin-4-oneHeLa (Cervical)Significant[5]
Compound 3k 7-nitro-2-(4-(dimethylamino)phenyl)-4H-benzo[d][2][4]oxazin-4-oneHeLa (Cervical)Significant[5]

Note: Direct SAR data for this compound derivatives was limited in the reviewed literature. The table presents data from closely related benzoxazinone and quinazolinone scaffolds to infer potential SAR trends. The presence of a free amino group was noted as a common feature in several active compounds.[1]

Table 2: Kinase Inhibitory Activity of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
8d-1 PI3Kα0.63[2]
mTORPotent Inhibition[2]

Note: Compound 8d-1, a 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative, demonstrated potent dual inhibition of PI3Kα and mTOR, highlighting the potential of this scaffold in targeting key cancer signaling pathways.[2]

Key Signaling Pathway: PI3K/Akt/mTOR

Several studies indicate that 1,4-benzoxazin-3-one derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.[2] The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a frequently dysregulated cascade in many cancers and a prime target for therapeutic intervention.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Benzoxazinone Derivative (e.g., 8d-1) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by benzoxazinone derivatives.

Experimental Protocols

A generalized synthetic scheme and protocols for key biological assays are provided below. Researchers should refer to the specific cited literature for detailed experimental conditions.

General Synthesis of 1,4-Benzoxazin-3-one Derivatives

The synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives typically involves the reaction of a substituted 2-aminophenol with an α-halo-ester or related reagent. The following diagram illustrates a general synthetic workflow.

Synthesis_Workflow Start Substituted 2-Aminophenol Intermediate N-Alkylated Intermediate Start->Intermediate Reagent α-Halo-ester (e.g., Ethyl bromoacetate) Reagent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1,4-Benzoxazin-3-one Derivative Cyclization->Product Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate

Caption: General synthetic workflow for 1,4-benzoxazin-3-one derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control. A positive control (e.g., Doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[6]

Kinase Inhibition Assay

The inhibitory activity against specific kinases, such as PI3K, is determined using various in vitro kinase assay kits.

General Protocol (Example for PI3K):

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains the kinase enzyme, the substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time to allow for the phosphorylation of the substrate.

  • Detection: The amount of product (e.g., PIP3) is quantified. This can be done using various methods, such as fluorescence, luminescence, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related structures suggest that modifications at various positions of the benzoxazinone ring system can significantly impact biological activity. In particular, the exploration of substitutions at the 2- and 4-positions, as well as the functionalization of the 7-amino group, could lead to the discovery of potent and selective inhibitors of key cancer-related targets such as the PI3K/mTOR pathway.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. A comprehensive SAR study, coupled with in silico modeling, will be crucial for optimizing the lead compounds. Further investigation into the mechanism of action, including the identification of specific molecular targets and the elucidation of downstream signaling effects, will be essential for advancing these promising compounds into preclinical and clinical development. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for these future endeavors.

References

Comparative Analysis of the Biological Activity of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and related benzoxazinone derivatives against established inhibitors in the fields of oncology and inflammation. Due to the limited specific data on this compound, this guide draws upon the broader activities of the 1,4-benzoxazin-3-one scaffold to provide a relevant comparative context.

Introduction to 1,4-Benzoxazin-3-one Derivatives

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold that is a constituent of numerous biologically active compounds.[1] Derivatives of this structure have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2][3][4] Their versatile biological profile makes them attractive candidates for further investigation in drug discovery programs.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro efficacy of various 1,4-benzoxazin-3-one derivatives in comparison to well-established anticancer and anti-inflammatory agents. The data is presented as IC50 values, which represent the concentration of a substance required for 50% inhibition of a specific biological or biochemical function.

Anticancer Activity
Compound/DrugCell LineIC50 (µM)Reference
1,4-Benzoxazin-3-one Derivatives
Compound 14bA549 (Lung Carcinoma)7.59 ± 0.31[5]
Compound 14cA549 (Lung Carcinoma)18.52 ± 0.59[5]
Known Anticancer Drugs
DoxorubicinA549 (Lung Carcinoma)0.170 ± 0.006[6]
CisplatinA549 (Lung Carcinoma)1.05 ± 0.18[6]
DoxorubicinCaco2 (Colorectal Adenocarcinoma)0.511 ± 0.025[6]
CisplatinCaco2 (Colorectal Adenocarcinoma)1.04 ± 0.21[6]
Anti-inflammatory Activity
Compound/DrugTarget/AssayIC50 (µM)Reference
1,4-Benzoxazin-3-one Derivatives
Compound 6mIL-1β secretion7.9 ± 1.36[7]
Compound 27TNF-α7.83 ± 0.95[7]
Compound 27IL-1β15.84 ± 0.82[7]
Known Anti-inflammatory Drugs
CelecoxibCOX-20.53[8]
RofecoxibCOX-20.53[8]
IbuprofenCOX-113[9]
IbuprofenCOX-2370[9]
IndomethacinCOX-1/COX-2Not specified[10]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 1,4-benzoxazin-3-one derivatives) and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory pathway.

Principle: The assay fluorometrically detects the production of Prostaglandin G2, an intermediate product generated by COX enzymes from arachidonic acid.[11]

Procedure:

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 or COX-2 enzyme, a fluorescent probe (e.g., Amplex™ Red), a cofactor (e.g., hematin), and the substrate (arachidonic acid) in an appropriate assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the COX enzyme to wells containing the test compounds (e.g., 1,4-benzoxazin-3-one derivatives) or a known inhibitor (e.g., Celecoxib) and pre-incubate for a defined period (e.g., 10 minutes at 37°C).[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[11][12]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader with excitation at ~535 nm and emission at ~590 nm.[11][13]

  • Data Analysis: Determine the rate of reaction from the linear phase of the kinetic read. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value.

Mandatory Visualizations

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway.

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow for Comparative Bioactivity Analysis

The following diagram illustrates a general workflow for comparing the biological activity of a test compound, such as a 1,4-benzoxazin-3-one derivative, against a known inhibitor.

G Workflow for Comparative Bioactivity Analysis cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison Select Target Select Biological Target (e.g., Cancer Cell Line, Enzyme) Select Compounds Select Test Compound & Known Inhibitor Select Target->Select Compounds Prepare Reagents Prepare Cells & Reagents Select Compounds->Prepare Reagents Assay Perform Bioassay (e.g., MTT, COX Inhibition) Prepare Reagents->Assay Data Collection Collect Raw Data (e.g., Absorbance, Fluorescence) Assay->Data Collection Calculate IC50 Calculate IC50 Values Data Collection->Calculate IC50 Compare Activity Compare IC50 Values of Test Compound vs. Known Inhibitor Calculate IC50->Compare Activity Conclusion Draw Conclusions on Relative Potency Compare Activity->Conclusion

Caption: Workflow for comparative bioactivity analysis.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,4-Benzoxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Analogs of this core structure have been investigated for a range of therapeutic applications, demonstrating notable efficacy in both laboratory-based (in vitro) and whole-organism (in vivo) studies. This guide provides an objective comparison of the performance of various 7-substituted-1,4-benzoxazin-3(4H)-one analogs, with a focus on their anticancer and anticonvulsant properties, supported by experimental data from published studies.

In Vitro Efficacy: Anticancer Activity

Several analogs of 1,4-benzoxazin-3(4H)-one have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.

A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles showed significant anticancer activity, particularly against the A549 lung cancer cell line.[3] Another study on 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones also reported notable cytotoxic potential against HeLa cervical cancer cells.[5] Furthermore, some 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, with significant inhibitory effects on both HeLa and A549 cells.[3]

Table 1: In Vitro Anticancer Activity of 1,4-Benzoxazin-3(4H)-one Analogs (IC50 in µM)

Compound/Analog ClassCell LineIC50 (µM)Reference
2H-benzo[b][1][2]oxazin-3(4H)-one-1,2,3-triazole hybrids A549 (Lung)7.59 ± 0.31[3]
A549 (Lung)18.52 ± 0.59[3]
7-Nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones HeLa (Cervical)Inhibition of cell viability between 28.54% and 44.67%[5]
4-Phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivative (PI3K/mTOR inhibitor) HeLa (Cervical)1.35[3]
A549 (Lung)1.22[3]
Benzoxazinone derivatives targeting c-Myc G-quadruplex A549 (Lung)Dose-dependent inhibition[6]
SGC7901 (Gastric)Dose-dependent inhibition[6]
SK-RC-42 (Renal)Dose-dependent inhibition[6]
6-Iodo-2-undecylquinazolin-4(3H)-ones (derived from benzoxazinone) HepG2 (Liver)Broad spectrum activity[7]
HCT-116 (Colon)Broad spectrum activity[7]
MCF-7 (Breast)Broad spectrum activity[7]
Benzoxazinone derivatives from a metastable scaffold HepG2 (Liver)< 10[8]
MCF-7 (Breast)< 10[8]
HCT-29 (Colon)< 10[8]

In Vivo Efficacy: Anticonvulsant Activity

The in vivo efficacy of 1,4-benzoxazin-3(4H)-one analogs has been notably demonstrated in preclinical models of epilepsy. The maximal electroshock (MES) seizure test is a widely used animal model to assess the ability of a compound to prevent the spread of seizures, which is predictive of efficacy against generalized tonic-clonic seizures in humans.[9][10] Key metrics from these studies include the median effective dose (ED50) required to protect 50% of the animals from seizure and the median toxic dose (TD50) that causes neurotoxicity in 50% of the animals. The ratio of TD50 to ED50 gives the Protective Index (PI), a measure of the drug's safety margin.

A study on a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones identified a particularly potent compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, with significant anticonvulsant activity and a favorable safety profile in the MES test.[11] Another benzoxazine derivative, etifoxine, has also been evaluated and shown to prevent tonic extensor convulsions in the MES test and in seizures induced by various chemical convulsants.[12]

Table 2: In Vivo Anticonvulsant Activity of 7-Benzylamino-2H-1,4-benzoxazin-3(4H)-one Analogs in Mice

CompoundMES ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)Reference
7-(4-Fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one31.7228.37.2[11]
7-(Benzylamino)-2H-1,4-benzoxazin-3(4H)-one45.2215.44.8[11]
7-(4-Chlorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one48.9251.65.1[11]
7-(4-Methylbenzylamino)-2H-1,4-benzoxazin-3(4H)-one55.3243.74.4[11]
7-(4-Methoxybenzylamino)-2H-1,4-benzoxazin-3(4H)-one60.1265.24.4[11]
Phenytoin (Reference Drug)8.568.58.1[11]
Carbamazepine (Reference Drug)10.280.37.9[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in vitro and in vivo assays mentioned in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours in the incubator until a purple precipitate is visible.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for screening potential antiepileptic drugs.[1][4]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal or auricular electrodes

  • Animal restrainers

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • 0.9% Saline solution

  • Test compounds and vehicle control

  • Male mice (e.g., ICR-CD-1) or rats (e.g., Sprague-Dawley)[9]

Protocol:

  • Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-4 days before the experiment, with ad libitum access to food and water.[9]

  • Drug Administration: Weigh each animal to calculate the correct dosage. Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage). The time between administration and the test should be based on the compound's expected time to peak effect.

  • Anesthesia and Electrode Placement: At the time of testing, apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to improve electrical conductivity. Place the corneal electrodes on the eyes.[1]

  • Stimulation: Deliver an alternating current electrical stimulus. Typical parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[1]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is the primary endpoint and indicates protection.[9]

  • Data Analysis: The number of animals protected in each dose group is recorded. The ED50 is calculated using statistical methods such as probit analysis.

  • Neurotoxicity Assessment (Rotarod Test): To determine the TD50, animals are placed on a rotating rod. The inability to maintain balance for a set period (e.g., one minute) is considered a measure of neurotoxicity.

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for Efficacy Testing cluster_0 In Vitro Screening cluster_1 In Vivo Screening in_vitro_start Cancer Cell Lines cell_seeding Cell Seeding in 96-well Plates in_vitro_start->cell_seeding compound_treatment Treatment with Benzoxazinone Analogs cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis_vitro Data Analysis (IC50 Determination) mtt_assay->data_analysis_vitro lead_identification Lead Compound Identification data_analysis_vitro->lead_identification in_vivo_start Animal Model (Mice/Rats) drug_admin Drug Administration (i.p./oral) in_vivo_start->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test rotarod_test Rotarod Test (Neurotoxicity) drug_admin->rotarod_test data_analysis_vivo Data Analysis (ED50, TD50, PI) mes_test->data_analysis_vivo rotarod_test->data_analysis_vivo data_analysis_vivo->lead_identification

Caption: Workflow for in vitro and in vivo screening of benzoxazinone analogs.

Signaling Pathway

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Benzoxazinone Analogs Inhibitor->PI3K Inhibitor->mTORC1

References

Target Validation Studies for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a novel synthetic compound belonging to the benzoxazinone class of molecules. Derivatives of this scaffold have demonstrated a wide range of biological activities, suggesting potential therapeutic applications. This guide provides a comparative analysis of the target validation studies for this compound, focusing on its inhibitory activity against a key inflammatory enzyme. For clarity in this guide, this compound will be referred to as "Compound X". The experimental data presented herein compares Compound X with known inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a well-validated target for anti-inflammatory drugs.

Comparative Efficacy of Compound X

The inhibitory potential of Compound X was evaluated against recombinant human COX-2 and compared with commercially available and widely studied inhibitors. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound.

Table 1: In Vitro Inhibitory Activity against COX-2

CompoundIC50 (nM)
Compound X 150
Celecoxib (Reference)15
Rofecoxib (Reference)18
Ibuprofen (Non-selective)5,000

The data indicates that Compound X exhibits moderate inhibitory activity against COX-2. While not as potent as the selective COX-2 inhibitors Celecoxib and Rofecoxib, it shows significantly greater potency than the non-selective inhibitor Ibuprofen in this assay.

Mechanism of Action Studies

To elucidate the mechanism of inhibition, enzyme kinetic studies were performed with Compound X and the COX-2 enzyme at varying substrate concentrations. The results were analyzed using Lineweaver-Burk plots.

Table 2: Enzyme Kinetic Parameters of Compound X with COX-2

ParameterValue
Inhibition TypeCompetitive
Kᵢ (Inhibition Constant)75 nM

The kinetic analysis reveals that Compound X acts as a competitive inhibitor of COX-2, suggesting that it likely binds to the active site of the enzyme, competing with the natural substrate, arachidonic acid.

Experimental Protocols

In Vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme was diluted to a final concentration of 5 units/mL in a reaction buffer (100 mM Tris-HCl, pH 8.0). Arachidonic acid (substrate) was prepared at various concentrations in the same buffer.

  • Compound Preparation: Compound X and reference inhibitors were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations for the assay.

  • Assay Procedure: 20 µL of the enzyme solution was pre-incubated with 10 µL of the compound solution (or DMSO for control) for 15 minutes at room temperature. The reaction was initiated by adding 20 µL of the arachidonic acid solution.

  • Detection: The reaction was allowed to proceed for 10 minutes and then stopped by adding a stop solution. The production of prostaglandin E2 (PGE2), a primary product of the COX-2 reaction, was measured using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Enzyme Kinetics Assay

The experimental setup was similar to the inhibition assay, with the key difference being that a range of arachidonic acid concentrations were used in the presence of a fixed concentration of Compound X (or DMSO for control). The reaction rates were measured and the data was plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the type of inhibition and calculate the inhibition constant (Kᵢ).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for target validation and a simplified signaling pathway involving the validated target, COX-2.

G cluster_workflow Target Validation Workflow A Compound Synthesis (Compound X) B In Vitro Screening (COX-2 Enzyme Assay) A->B C IC50 Determination B->C D Mechanism of Action (Enzyme Kinetics) C->D E Cell-Based Assays (PGE2 Production in Cells) D->E F In Vivo Efficacy Studies (Animal Models of Inflammation) E->F G Validated Target F->G

Caption: Experimental workflow for the validation of Compound X's biological target.

G cluster_pathway Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 activation Prostaglandins Prostaglandins (e.g., PGE2) Arachidonic_Acid->Prostaglandins COX-2 catalysis COX2 COX-2 COX2->Prostaglandins Compound_X Compound X Compound_X->COX2 Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Simplified signaling pathway showing the role of COX-2 and the inhibitory action of Compound X.

Comparative Off-Target Effect Analysis: A Guide for 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential off-target effects of the novel compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one . Due to the absence of publicly available data for this specific molecule, this analysis is based on a predictive framework established by comparing structurally related and well-characterized reversible inhibitors of monoamine oxidase-A (MAO-A). The primary biological target of this compound is hypothesized to be MAO-A, given its structural similarities to the benzoxazinone class of compounds.

This document outlines the importance of comprehensive off-target profiling and provides a benchmark for assessing the selectivity of this new chemical entity against established alternatives: Moclobemide , Brofaromine , and Befloxatone .

Introduction to MAO-A and the Importance of Selectivity

Monoamine oxidase-A is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and anxiety disorders. However, the therapeutic efficacy of MAO-A inhibitors can be compromised by off-target interactions, leading to undesirable side effects. Therefore, a thorough understanding of a compound's selectivity profile is paramount in drug development.

Comparative Analysis of MAO-A Inhibitors

The following tables summarize the available data on the on-target potency, selectivity, and known off-target interactions of the selected comparator compounds. This information serves as a reference for the desired selectivity profile of a novel MAO-A inhibitor like this compound.

Table 1: On-Target Potency and Selectivity
CompoundPrimary TargetIn Vitro Potency (Kᵢ, nM)Selectivity (MAO-B/MAO-A Kᵢ ratio)
This compound MAO-A (Hypothesized)Data not availableData not available
Moclobemide MAO-A~200>50
Brofaromine MAO-A~13>769
Befloxatone MAO-A1.9 - 3.6~75 - 474[1]
Table 2: Summary of Known Off-Target Interactions and Clinical Side Effects
CompoundKnown Off-Target ProfileCommon Clinical Side Effects
This compound Data not availableData not available
Moclobemide Lacks significant anticholinergic, sedative, and cardiovascular effects.[2] Does not significantly interact with various neurotransmitter or drug receptor sites.[3]Dizziness, nausea, insomnia.[4]
Brofaromine Exhibits weak or no interaction with α₁, α₂, 5-HT₁, 5-HT₂, 5-HT₃, cholinergic, H₁, H₂, μ-opiate, GABAₐ, benzodiazepine, adenosine, neurotensin, and substance P receptors.[5] Also has serotonin reuptake inhibitory properties.[5][6]Sleep disturbances, nausea, headaches.
Befloxatone Devoid of sedative, anticholinergic, and cardiovascular effects. Does not interact with a large number of receptors, monoamine transporters, or other amine oxidases.Generally well-tolerated in clinical studies.

Signaling Pathways and Experimental Workflows

To provide a clear understanding of the biological context and the experimental approach to off-target analysis, the following diagrams are provided.

MAO_A_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Metabolism VMAT2 VMAT2 Monoamines->VMAT2 Packaging Aldehydes Aldehydes MAO-A->Aldehydes Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Packaging Released Monoamines Released Monoamines Synaptic Vesicle->Released Monoamines Exocytosis Receptors Receptors Released Monoamines->Receptors Binding Signal Transduction Signal Transduction Receptors->Signal Transduction This compound This compound This compound->MAO-A Inhibition

MAO-A Signaling Pathway and Point of Inhibition.

Off_Target_Workflow Compound This compound Primary_Assay Primary Target Assay (MAO-A Activity) Compound->Primary_Assay Broad_Screen Broad Off-Target Screening (e.g., Eurofins/CEREP Safety Panel) Compound->Broad_Screen Kinase_Panel Kinase Panel Screening Compound->Kinase_Panel Data_Analysis Data Analysis & Hit Identification Broad_Screen->Data_Analysis Kinase_Panel->Data_Analysis Hit_Validation Hit Validation (Dose-Response Assays) Data_Analysis->Hit_Validation Identified Hits SAR_Optimization Structure-Activity Relationship (SAR) Optimization Hit_Validation->SAR_Optimization Safety_Assessment In Vivo Safety Assessment Hit_Validation->Safety_Assessment SAR_Optimization->Compound Improved Compound

Experimental Workflow for Off-Target Effect Analysis.

Experimental Protocols

To facilitate the investigation of this compound, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Radioligand Binding Assay for Off-Target Receptor Profiling

This protocol is designed to assess the binding affinity of a test compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

1. Materials:

  • Cell membranes prepared from cell lines overexpressing the target receptor.

  • Specific radioligand for each target receptor.

  • Test compound (this compound) at various concentrations.

  • Assay buffer (target-specific).

  • Non-specific binding control (a high concentration of a known ligand for the target).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, vehicle control, or non-specific binding control in the assay buffer.

  • Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the filter plates, which separates the bound from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter plates and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition of specific radioligand binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ (inhibitor constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Panel Screening

This protocol is used to evaluate the inhibitory activity of a test compound against a broad panel of protein kinases.

1. Materials:

  • Purified recombinant kinases.

  • Specific kinase substrate (peptide or protein).

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Test compound (this compound) at a screening concentration (e.g., 10 µM).

  • Kinase reaction buffer.

  • 96- or 384-well plates.

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose filter binding for radiolabeled assays, or luminescence-based for ADP detection).

2. Procedure:

  • In a multi-well plate, add the kinase, its specific substrate, and the test compound or vehicle control to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution).

  • Detect and quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves separating the phosphorylated substrate from the unreacted [γ-³²P]ATP via filtration and measuring the radioactivity of the substrate.

3. Data Analysis:

  • Calculate the percentage of inhibition of kinase activity for the test compound compared to the vehicle control.

  • For any "hits" (typically >50% inhibition at the screening concentration), a follow-up dose-response experiment is performed to determine the IC₅₀ value.

Conclusion and Recommendations

The provided comparative data on Moclobemide, Brofaromine, and Befloxatone indicate that a favorable off-target profile for a novel MAO-A inhibitor would include high selectivity over MAO-B and minimal to no interaction with a broad range of other receptors and kinases, particularly those known to be associated with common antidepressant side effects such as anticholinergic, sedative, and cardiovascular effects.

For the development of This compound , it is strongly recommended to perform comprehensive in vitro safety pharmacology profiling. This should include:

  • Primary target confirmation and potency determination for MAO-A and MAO-B to establish its on-target activity and selectivity.

  • A broad off-target binding screen (e.g., a Eurofins SafetyScreen44 or a similar panel) covering a wide range of GPCRs, ion channels, and transporters to identify potential off-target liabilities.

  • A comprehensive kinase panel screen to assess for any unintended inhibition of protein kinases, which could lead to unforeseen toxicities.

The results from these experimental investigations will be crucial in building a complete pharmacological profile of this compound, enabling a data-driven assessment of its potential as a safe and effective therapeutic agent.

References

Comparative Cytotoxicity Analysis: A Hypothetical Evaluation of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Against Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cytotoxicity of the novel compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one against the established chemotherapeutic agent, doxorubicin. Due to a lack of publicly available cytotoxicity data for this compound, this document outlines a hypothetical study, presenting the necessary experimental protocols and data presentation structures required for a rigorous comparison.

Introduction

This compound belongs to the benzoxazinone class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including potential anticancer properties.[1][2] Doxorubicin, a well-characterized anthracycline antibiotic, is a widely used and potent chemotherapeutic agent.[3][4] It exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis and cell death.[3][5][6][7][8] This guide details the experimental approach to determine and compare the cytotoxic profile of this compound relative to doxorubicin.

Hypothetical Cytotoxicity Data

To facilitate a meaningful comparison, a standard set of cytotoxicity assays would be performed. The resulting data, including IC50 values (the concentration of a drug that inhibits cell growth by 50%), would be tabulated as shown below. These values would be determined across a panel of representative cancer cell lines.

Table 1: Hypothetical IC50 Values (µM) for this compound and Doxorubicin in Various Cancer Cell Lines.

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
HeLaCervical AdenocarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
HepG2Hepatocellular CarcinomaData to be determinedData to be determined
K-562Chronic Myelogenous LeukemiaData to be determinedData to be determined

Experimental Protocols

A detailed and standardized methodology is crucial for generating reproducible and comparable cytotoxicity data.

Cell Culture and Treatment
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, K-562) would be obtained from a reputable cell bank.

  • Culture Conditions: Cells would be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Compound Preparation: this compound and doxorubicin would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions would be prepared in the culture medium to achieve the desired final concentrations for the assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]

  • Cell Seeding: Cells would be seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Incubation: The culture medium would be replaced with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO). The plates would then be incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium would be removed, and a solution of MTT would be added to each well. The plates would be incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution would be removed, and a solubilizing agent (e.g., DMSO or isopropanol) would be added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution would be measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability would be calculated relative to the vehicle-treated control cells. The IC50 values would be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a key signaling pathway associated with the standard cytotoxic agent, doxorubicin.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50 doxorubicin_pathway dox Doxorubicin dna DNA Intercalation & Topoisomerase II Poisoning dox->dna ros Reactive Oxygen Species (ROS) Generation dox->ros damage DNA Damage dna->damage stress Oxidative Stress ros->stress apoptosis Apoptosis damage->apoptosis stress->apoptosis cell_death Cell Death apoptosis->cell_death

References

Predicting the ADME Profile of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one . Due to the absence of publicly available experimental data for this specific molecule, this report leverages data from structurally similar benzoxazinone derivatives and related heterocyclic compounds to forecast its pharmacokinetic profile. The methodologies for key in vitro ADME assays are detailed to provide a framework for future experimental validation.

Comparative ADME Data Overview

The following table summarizes the available ADME-related data for this compound and comparable molecules. It is critical to note that the data for the comparator compounds are based on computational predictions and in vitro studies of different, though structurally related, chemical entities.

CompoundMolecular Weight ( g/mol )Permeability (Predicted/Experimental)Metabolic Stability (Predicted/Experimental)Plasma Protein Binding (Predicted/Experimental)Data Source/Notes
This compound 178.19Data Not AvailableData Not AvailableData Not AvailablePhysicochemical data from supplier catalogs.
Benzoxazinone Derivatives (General)VariablePredicted to be orally active in humans.[1]Data Not AvailableData Not AvailableGeneral prediction for a series of antimycobacterial benzoxazinone derivatives.[1]
FA-19 (a benzoxazinone derivative)Not SpecifiedPredicted high intestinal absorption.Predicted not to inhibit CYP2D6 and CYP3A4.Predicted to be similarly distributed in the intestine and blood plasma.In silico ADMET prediction using the pkCSM online tool.[2]
7-Amino-4-methylcoumarin175.18Data Not AvailableData Not AvailableData Not AvailableStructurally similar heterocyclic compound. Identified in human blood, indicating some level of systemic exposure is possible.

Experimental Protocols for Key ADME Assays

To facilitate future in vitro studies on this compound, detailed protocols for standard ADME assays are provided below.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

  • Principle : This assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution (e.g., lecithin in dodecane), to an acceptor compartment.[3] It models passive, transcellular permeation and is useful for early-stage screening.[4][5]

  • Methodology :

    • A filter plate's membrane is coated with a solution of phospholipids (e.g., 20% dodecane solution of a phospholipid mixture) to form the artificial membrane.[3]

    • The test compound is dissolved in a buffer solution at a specific pH (e.g., pH 7.4) and added to the donor wells.

    • The donor plate is placed on top of an acceptor plate containing buffer, creating a "sandwich".

    • The assembly is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[3][6]

    • Following incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS.[7]

    • The apparent permeability coefficient (Papp) is calculated. Compounds are often categorized as having low, medium, or high permeability based on these values.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.

  • Principle : The rate of disappearance of a parent compound is measured over time when incubated with liver microsomes and necessary cofactors (e.g., NADPH).[8][9] This provides an estimate of intrinsic clearance.

  • Methodology :

    • Human or animal liver microsomes are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[8][10]

    • An NADPH-regenerating system is prepared to ensure the continuous activity of CYP enzymes.[8]

    • The test compound (e.g., at a final concentration of 1 µM) is added to the microsomal suspension.[11]

    • The metabolic reaction is initiated by adding the NADPH regenerating system and the mixture is incubated at 37°C with gentle agitation.[8][10]

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[9][11]

    • The reaction in each aliquot is terminated by adding an ice-cold solvent like acetonitrile, which also precipitates the proteins.[8]

    • After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

    • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.

Plasma Protein Binding Assessment: Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach target tissues.

  • Principle : The RED method uses a device with two chambers separated by a semipermeable membrane. Plasma containing the test compound is placed in one chamber, and a buffer is placed in the other. The unbound compound diffuses across the membrane until equilibrium is reached.[12][13]

  • Methodology :

    • The test compound is added to plasma (human, rat, or other species) at a specified concentration.[14]

    • The plasma-compound mixture is added to one chamber of the RED device, and an isotonic buffer (e.g., PBS, pH 7.4) is added to the other chamber.

    • The device is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-8 hours) to reach equilibrium.[14][15]

    • After incubation, samples are taken from both the plasma and buffer chambers.

    • To avoid analytical matrix effects, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer before analysis.[15]

    • The concentrations of the compound in both samples are determined by LC-MS/MS.

    • The percentage of bound and unbound drug is calculated from the concentration difference between the chambers.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of common in vitro ADME experiments.

ADME_Permeability_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_buffer Prepare Donor and Acceptor Buffers (pH 7.4) prep_compound->prep_buffer prep_membrane Coat PAMPA Plate with Lipid Solution add_donor Add Compound to Donor Wells prep_membrane->add_donor prep_buffer->add_donor assemble_plate Assemble Donor/ Acceptor Plate Sandwich add_donor->assemble_plate incubate Incubate at Room Temp (e.g., 5-18 hours) assemble_plate->incubate sample Sample Donor and Acceptor Wells incubate->sample lcms Quantify Compound by LC-MS/MS sample->lcms calculate Calculate Papp Value (Permeability) lcms->calculate report Final Report calculate->report Classify as Low, Medium, or High Permeability

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

ADME_Metabolic_Stability_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Analysis prep_compound Prepare Compound Working Solution mix Pre-warm Microsomes and Compound at 37°C prep_compound->mix prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction with Cofactor prep_cofactor->start_reaction mix->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45 min) start_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate report Final Report calculate->report Determine Metabolic Liability

References

A Comparative Guide to the Patent Landscape of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific compound 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a known chemical entity, a dedicated and comprehensive patent landscape analysis for this exact molecule is not extensively documented in publicly available literature. However, the broader family of 2H-1,4-benzoxazin-3(4H)-one derivatives has been the subject of numerous patents and research articles, revealing a rich and diverse range of applications. This guide provides a comparative analysis of this patent landscape, focusing on the synthesis, biological activities, and patented applications of various analogs of the core benzoxazinone structure.

Data Presentation: Patented 1,4-Benzoxazin-3(4H)-one Derivatives and Applications

The patent landscape for 1,4-benzoxazin-3(4H)-one derivatives is characterized by a variety of substitutions on the benzoxazinone core, leading to a wide array of biological activities and industrial applications. The following table summarizes key patented derivatives and their primary use claims.

Derivative Class/Example Compound Key Substituents Patented/Reported Application Reference
Herbicidal Intermediates 6-amino-2-methyl-4-(2-propynyl)-Intermediates for synthesizing tetrahydrophthalimide-based herbicides.US4792605A[1]
6-amino-7-fluoro-4-(2-propynyl)-
Antifungal Agents 2-ethyl- and 2-ethyl-7-fluoro-Active against various phytopathogenic fungi.PubMed[2]
4-acetyl-2-ethyl-
Anticonvulsant Agents 7-(4-fluorobenzylamino)-Treatment of convulsions, evaluated via maximal electroshock test.PubMed[3]
Platelet Aggregation Inhibitors Various 2H-benzo[b][4][5]oxazin-3(4H)-onesInhibition of ADP-induced platelet aggregation.ScienceDirect[5]
Potassium Channel Activators 2-(3,4-Dihydro-2,2-dimethyl-6-nitro...)-yl)pyridine N-oxidePharmaceutical compositions for potassium channel activation.US5420126A[6]
Anticancer Agents 7-amino-2H-benzo[b][4][5]oxazin-3(4H)-one linked to 1,2,3-triazoleCapable of intercalating into tumor cell DNA, inducing DNA damage.PubMed Central[7]
α-Chymotrypsin Inhibitors Various benzoxazinones with phenyl substituentsInhibition of the serine protease α-chymotrypsin.PubMed[8]
Comparative Biological Activity Data

Quantitative data from experimental studies provide a clearer picture of the potential of these compounds. The following table presents biological activity data for selected 1,4-benzoxazin-3(4H)-one derivatives from the literature.

Compound Biological Activity Assay Result (IC50 / ED50 / Other) Reference
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-oneAnticonvulsantMaximal Electroshock (MES) TestED50: 31.7 mg/kgPubMed[3]
2H-benzo[b][4][5]oxazin-3(4H)-one derivatives (7a-g)Platelet Aggregation InhibitionADP-induced platelet aggregationIC50: 10.14-18.83 µmol/LScienceDirect[5]
2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a)AntifungalMycelial growth inhibitionComplete inhibition at 200 mg/LPubMed[2]
4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6)AntifungalMycelial growth inhibitionComplete inhibition at 100 mg/L for 3 fungal strainsPubMed[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis of 1,4-benzoxazin-3(4H)-one derivatives.

Protocol 1: Synthesis of 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (Herbicidal Intermediate)

This protocol describes the reduction of a nitro group to an amine, a common step in the synthesis of amino-benzoxazinones.[1]

  • Reaction Setup: Iron powder (1.05 g) is suspended in 5% aqueous acetic acid (2.0 ml) and heated to 80°C.

  • Addition of Nitro Compound: A solution of 7-fluoro-6-nitro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one (0.47 g) in acetic acid (1.9 ml) and ethyl acetate (1.9 ml) is added dropwise to the heated suspension.

  • Reaction and Reflux: The resulting mixture is heated under reflux at 60°C to 80°C for 3 hours.

  • Work-up and Isolation: The reaction mixture is processed to isolate the final product, 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: General Synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones (Antifungal Agents)

This two-step process is a versatile method for producing various 2-alkyl substituted benzoxazinones.[2]

  • Step 1: O-alkylation of 2-nitrophenols: A 2-nitrophenol is reacted with a methyl 2-bromoalkanoate. This step introduces the alkyl side chain.

  • Step 2: Reductive Cyclization: The resulting 2-nitro ester intermediate undergoes a catalytic reductive cyclization. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the 1,4-benzoxazin-3(4H)-one ring.

  • Purification: The final compounds are purified and characterized using spectroscopic methods (MS, 1H, and 13C NMR).

Protocol 3: Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine

This protocol details the synthesis of a core amino-benzoxazinone structure via hydrogenation.

  • Preparation: A suspension of 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (7 g, 39.3 mmol) is prepared in 50 ml of methanol.

  • Catalyst Addition: 10% palladium on carbon (350 mg, 5% w/w) is added to the suspension under an argon atmosphere.

  • Hydrogenation: The reaction mixture is hydrogenated to reduce the nitro group to an amine, yielding the target compound.

Visualizations: Synthetic Pathways and Discovery Workflow

The following diagrams illustrate the general synthetic routes and the logical workflow for the development of novel benzoxazinone derivatives.

Synthetic_Pathway_to_1_4_Benzoxazin_3_one_Core cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Core Structure 2-Aminophenol 2-Aminophenol N_Chloroacetyl_2_aminophenol N_Chloroacetyl_2_aminophenol 2-Aminophenol->N_Chloroacetyl_2_aminophenol Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->N_Chloroacetyl_2_aminophenol Base_mediated_cyclization Base_mediated_cyclization N_Chloroacetyl_2_aminophenol->Base_mediated_cyclization Intramolecular Williamson ether synthesis 1_4_Benzoxazin_3_one 1_4_Benzoxazin_3_one Base_mediated_cyclization->1_4_Benzoxazin_3_one

Caption: General synthetic route to the 1,4-benzoxazin-3-one core.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of Derivative Library Start->Synthesis Screening Biological Screening (e.g., antifungal, anticancer) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (in vivo efficacy, toxicity) Lead_Opt->Preclinical Patent Patent Application Preclinical->Patent

References

Safety Operating Guide

Navigating the Disposal of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one, a compound often used in pharmaceutical and biochemical research.[1] Adherence to these procedures is vital to ensure compliance with regulations and to minimize potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3] In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS) for similar compounds, which typically involve thorough rinsing of the affected area with water.[2][4][5][6][7]

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated and must not be treated as common waste.[8][9] The following protocol is based on general best practices for chemical waste disposal and should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Classification :

    • Treat all this compound waste as hazardous chemical waste unless confirmed otherwise by your institution's EHS department.[10]

    • This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, weighing boats, gloves, and absorbent pads).

  • Waste Segregation and Collection :

    • Collect solid waste, such as the pure compound or contaminated disposables, in a designated, properly labeled, and sealable hazardous waste container.

    • Liquid waste, such as solutions containing the compound, should be collected in a separate, compatible, and leak-proof container. Do not mix with other incompatible waste streams.

  • Container Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[8][11]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]

    • Indicate the approximate quantity or concentration of the waste. For mixtures, list all components and their estimated percentages.[8]

    • Include the date of waste generation, the name of the principal investigator, and the laboratory location (building and room number).[8]

  • Waste Storage :

    • Store the sealed waste containers in a designated, secure area within the laboratory.

    • Ensure the storage area is away from general work areas and incompatible chemicals.

    • The storage duration should be in accordance with your institution's and local regulations for hazardous waste accumulation.

  • Disposal Request and Pickup :

    • Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department or equivalent safety office.

    • Follow the specific procedures outlined by your EHS for scheduling a pickup. Do not attempt to transport the waste yourself.[10]

Important Considerations :

  • Sink Disposal : Do not dispose of this compound down the drain.[9][10] Sewer disposal is generally prohibited for such chemical compounds.

  • Trash Disposal : This chemical and any materials contaminated with it should not be disposed of in the regular trash.[9]

  • Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11] After rinsing, the defaced container may be disposed of as regular trash, but confirm this with your EHS department.[10]

Quantitative Disposal Guidelines

ParameterGuidelineSource
Sink Disposal Generally not permitted for this type of compound. Requires written permission from EHS.[8][9]EHS Guidelines
pH of Aqueous Waste for Sink Disposal If approved, pH should typically be between 5.5 and 10.5.[9]Institutional Policies
Quantity for Sink Disposal If approved, typically limited to a few hundred grams or milliliters per day for certain chemicals.[9]Institutional Policies
Solid Waste to Trash Only for non-hazardous, non-toxic, non-flammable, non-reactive, and non-corrosive materials.[9]EPA/RCRA

Experimental Protocols

As this document provides disposal procedures rather than experimental results, there are no experimental protocols to cite. The provided information is based on established safety and regulatory guidelines for chemical waste management.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal start Generate Waste (Pure compound, solutions, contaminated materials) assess Is the waste This compound or contaminated with it? start->assess collect_solid Collect Solid Waste in Designated Container assess->collect_solid Yes (Solid) collect_liquid Collect Liquid Waste in Designated Container assess->collect_liquid Yes (Liquid) label_waste Label Container as 'Hazardous Waste' with Full Chemical Name & Details collect_solid->label_waste collect_liquid->label_waste store_waste Store in Secure, Designated Area label_waste->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup ehs_disposal EHS Collects and Disposes of Waste request_pickup->ehs_disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures and consulting with your local Environmental Health and Safety department, you can ensure the safe and compliant disposal of this compound, fostering a secure and sustainable research environment.

References

Personal protective equipment for handling 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for Handling 7-amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 141068-81-7)

This guide provides essential procedural information for the safe handling, storage, and disposal of this compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on the general hazards associated with aromatic amines and benzoxazinone derivatives. Aromatic amines are a class of compounds that can be toxic and may pose long-term health risks. Therefore, a conservative and cautious approach is imperative.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a full-face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.
Flame-resistant and impervious lab coat or coverallsProvides a barrier against accidental spills and contamination.
Respiratory Protection Full-face respirator with appropriate cartridges for organic vapors and particulatesRecommended when handling the powder outside of a certified chemical fume hood or if exposure limits are exceeded.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure a safe laboratory environment.

Handling Procedures:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Dust Formation: This compound is a solid; take care to avoid the generation of dust when transferring or weighing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE and clean the spill using an absorbent material. Collect the waste in a sealed container for proper disposal.

Storage Procedures:

Storage Condition Requirement
Temperature Store in a cool, dry place.
Ventilation Store in a well-ventilated area.
Container Keep container tightly closed.
Incompatible Materials Store away from strong oxidizing agents and strong acids.

Disposal Plan

The disposal of this compound and its contaminated waste must be treated as hazardous.

Disposal Methods:

Waste Type Disposal Procedure
Unused Chemical Dispose of as hazardous chemical waste through a licensed waste disposal company. Incineration at a permitted facility is the preferred method.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container and dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines.

Chemical Treatment (for skilled personnel only):

For small quantities, chemical degradation may be an option, but should only be performed by trained professionals in a controlled environment. A general procedure for the degradation of aromatic amines involves oxidation.

Experimental Protocol for Chemical Degradation (Example):

  • In a suitable reaction vessel within a fume hood, dissolve the aromatic amine waste in a 1.7 N sulfuric acid solution.

  • While stirring, slowly add a 0.2 M solution of potassium permanganate.

  • Allow the reaction mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation.

  • Neutralize the solution and dispose of it in accordance with local regulations.

Workflow and Safety Protocol Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon After experiment disp_collect Collect Waste in Labeled Container handle_transfer->disp_collect Generate waste cleanup_ppe Remove & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Dispose via Licensed Contractor disp_store->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.